Product packaging for 3-Methylisoxazolo[5,4-b]pyridine(Cat. No.:CAS No. 58035-50-0)

3-Methylisoxazolo[5,4-b]pyridine

Cat. No.: B1605792
CAS No.: 58035-50-0
M. Wt: 134.14 g/mol
InChI Key: ZNSFMKISGMYSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylisoxazolo[5,4-b]pyridine is a versatile fused heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis . This compound belongs to the isoxazolopyridine family, structures recognized for their diverse biological activities and presence in pharmacologically active molecules. Its primary research application is as a key building block for the synthesis of more complex polycyclic structures. Specifically, it is utilized in efficient, multi-component reactions to construct spirooxindole derivatives and other fused heterocyclic systems, which are privileged scaffolds in drug discovery for their three-dimensional structural topographies . These synthetic protocols, often catalyzed by Brønsted acids or assisted by microwave irradiation, are valued for their operational simplicity, atom economy, and excellent yields . Researchers value this core structure for its potential biological relevance. Isoxazole derivatives, in general, demonstrate a broad spectrum of pharmacological activities, including anti-inflammatory, immunosuppressive, anticancer, and central nervous system (CNS) effects . The compound's mechanism of action in biological systems is often tied to its role as a pharmacophore; related isoxazole compounds have been shown to exhibit immunosuppressive properties by inducing proapoptotic pathways, characterized by increased expression of caspases and Fas in cellular models . Furthermore, structurally similar piperazine-substituted oxazolo[4,5-b]pyridines have been identified as potent and selective modulators of targets like the α7 nicotinic acetylcholine receptor, highlighting the potential of this chemotype for treating inflammatory disorders . This product is supplied for non-clinical research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1605792 3-Methylisoxazolo[5,4-b]pyridine CAS No. 58035-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58035-50-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3

InChI Key

ZNSFMKISGMYSRQ-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C=CC=N2

Canonical SMILES

CC1=NOC2=C1C=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of the heterocyclic compound 3-methylisoxazolo[5,4-b]pyridine and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic system that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The fusion of an isoxazole ring with a pyridine ring results in a unique electronic and structural framework, making it a promising pharmacophore. Derivatives of this core structure have demonstrated a range of biological effects, including antiproliferative and antimicrobial activities, highlighting their potential as lead compounds in drug development programs. This guide will focus on the synthesis and characterization of this compound and its analogues.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of a substituted pyridine with a suitable isoxazole precursor or the construction of the pyridine ring onto an existing isoxazole moiety. One of the key starting materials for many synthetic routes is 3-methylisoxazol-5-amine.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to substituted this compound derivatives, starting from 3-methylisoxazol-5-amine.

Synthesis_Workflow A 3-Methylisoxazol-5-amine C Solvent-free reaction or Reaction in suitable solvent A->C [1] B Reactant (e.g., Ethyl 2-cyano-3-ethoxyacrylate) B->C [1] D Substituted this compound (e.g., Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate) C->D

Caption: General workflow for the synthesis of substituted 3-methylisoxazolo[5,4-b]pyridines.

Experimental Protocols

Synthesis of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

This protocol describes a method to synthesize a substituted derivative of the core compound.

  • Materials:

    • 3-Methylisoxazol-5-amine (0.98 g, 0.01 mol)

    • Ethyl 2-cyano-3-ethoxyacrylate

    • Triethylamine (catalytic amount, ~3 drops)

  • Procedure:

    • A mixture of 3-methylisoxazol-5-amine and ethyl 2-cyano-3-ethoxyacrylate is prepared.

    • Three drops of triethylamine are added to the mixture.

    • The reaction mixture is heated at 180-185 °C under solvent-free conditions.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting solid product is purified, for example by recrystallization, to yield the desired ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.

Physicochemical and Spectroscopic Properties

The characterization of this compound and its derivatives relies on various analytical techniques. The following tables summarize key physicochemical and spectroscopic data for a representative derivative.

Physical Properties
Compound NameMolecular FormulaMelting Point (°C)Appearance
Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate[1]C10H11N3O3238-240Brown crystals
(5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone[2]C14H9ClN2O3-Colorless blocks
Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

Spectral Data TypeWavenumber (cm-1) / Chemical Shift (δ, ppm)Assignment
IR (KBr) 3455-3380NH2 stretching
2984, 2934C-H stretching (aliphatic)
1691C=O stretching (ester)
1646C=N stretching
1590C=C stretching
1H-NMR (DMSO-d6) 8.18 (s, 1H)Pyridine-H6
5.87 (br s, 2H)NH2
4.21 (q, 2H)OCH2CH3
2.55 (s, 3H)CH3
1.26 (t, 3H)OCH2CH3

Biological Properties and Potential Mechanisms of Action

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been investigated for their potential therapeutic applications, with several studies reporting significant biological activity.

Antiproliferative Activity

Several studies have demonstrated the cytotoxic effects of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines. For instance, 3-chloroacetyl- and 3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridine have shown cytotoxic activity against eight different human and mouse tumor cell lines, with ID50 values in the range considered active for synthetic agents (4 µg/ml).[3][4] While the precise signaling pathways are not fully elucidated for this specific scaffold, the antiproliferative activity of many heterocyclic compounds is often attributed to the inhibition of key cellular processes.

The following diagram illustrates a potential logical relationship for the antiproliferative mechanism of action.

Antiproliferative_Mechanism A Isoxazolo[5,4-b]pyridine Derivative B Inhibition of Cellular Targets (e.g., Kinases, DNA replication) A->B C Cell Cycle Arrest B->C D Apoptosis (Programmed Cell Death) B->D E Inhibition of Tumor Growth C->E D->E

Caption: A potential mechanism for the antiproliferative activity of isoxazolo[5,4-b]pyridines.

Antimicrobial Activity

Certain sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have exhibited antimicrobial activity. Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog have shown activity against Pseudomonas aeruginosa and Escherichia coli.[5][6][7]

The following diagram outlines the experimental workflow for assessing antimicrobial activity.

Antimicrobial_Testing_Workflow A Bacterial Culture (e.g., P. aeruginosa, E. coli) B Treatment with Isoxazolo[5,4-b]pyridine Derivative at various concentrations A->B C Incubation B->C D Measurement of Bacterial Growth (e.g., Optical Density) C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for the evaluation of antimicrobial activity.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of new therapeutic agents. The synthetic routes to its derivatives are well-established, allowing for the generation of diverse chemical libraries for biological screening. The observed antiproliferative and antimicrobial activities of certain derivatives warrant further investigation into their mechanisms of action and structure-activity relationships. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of heterocyclic compounds.

References

In-Depth Technical Guide to the Structural Characterization of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 3-methylisoxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this guide leverages data from closely related derivatives to provide insights into its structural properties.

Synthesis and Crystallization

The synthesis of the this compound core can be achieved through various routes, often starting from 3-methylisoxazol-5-amine. The following protocol details the synthesis of a representative derivative, (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone.

Experimental Protocol: Synthesis of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone[1]

A mixture of 6-chloro-3-formylchromone (1 mmol) and 3-methylisoxazol-5-amine (1 mmol) is prepared in ethanol (3 ml). To this mixture, a catalytic amount of Indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.050 mmol) is added. The reaction mixture is then refluxed for approximately 20 minutes. The resulting precipitated solid is filtered and dried under a vacuum to yield the pure product. For crystallization, the purified compound is recrystallized from a solution of ethanol and DMSO-D₆ through slow evaporation, which yields colorless, block-like crystals.

G Synthesis Workflow reagents 6-chloro-3-formylchromone + 3-methylisoxazol-5-amine reflux Reflux (20 min) reagents->reflux solvent Ethanol solvent->reflux catalyst In(OTf)₃ catalyst->reflux filtration Filtration and Drying reflux->filtration product Pure Product filtration->product crystallization Recrystallization (Ethanol/DMSO-D₆) product->crystallization crystals Colorless Crystals crystallization->crystals

A flowchart illustrating the synthesis of a this compound derivative.

X-ray Crystallography

Crystal Structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone

The crystal structure of this derivative reveals that the fused pyridine and isoxazole rings are nearly coplanar.[1]

ParameterValue
Dihedral angle between pyridine and isoxazole rings1.14 (16)°[1]
Dihedral angle between the benzene ring and the fused ring system47.03 (13)°[1]

In the crystal lattice, molecules are interconnected through C—H⋯N hydrogen bonds, forming chains that propagate along the[1] direction.[1] These chains are further linked by slipped parallel π–π stacking interactions between the benzene rings of adjacent molecules.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for derivatives can be used to predict the chemical shifts for the parent compound. Below are the reported ¹H and ¹³C NMR data for ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.18s1Hpyridine-H2
5.87br s2HNH₂
4.21q (J = 7.2 Hz)2HCH₂-ester
2.20s3HCH₃
1.26t (J = 7.2 Hz)3HCH₃-ester

Table 2: ¹³C NMR Data for Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate in DMSO-d₆

Chemical Shift (ppm)Assignment
163.91, 162.17C=O
161.94, 152.05, 150.80, 88.77, 79.56Aromatic C
61.51CH₂-ester
14.66CH₃-ester
11.82CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) source. The fragmentation patterns can be further investigated using high-resolution mass spectrometry and collisionally activated linked scans.

The mass spectra of aromatic 3-methylisoxazolopyridines are characterized by the competitive loss of carbon monoxide (CO) and acetonitrile (CH₃CN) from the molecular ion.

Proposed Fragmentation Pathway

G Proposed MS Fragmentation M [M]⁺˙ M_CO [M - CO]⁺˙ M->M_CO - CO M_CH3CN [M - CH₃CN]⁺˙ M->M_CH3CN - CH₃CN

A diagram of the proposed mass spectrometry fragmentation of this compound.

This guide provides a foundational understanding of the structural characterization of this compound based on the available scientific literature. Further research is required to obtain detailed experimental data for the unsubstituted parent compound.

References

Spectroscopic and Structural Elucidation of the 3-Methylisoxazolo[5,4-b]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the spectroscopic characteristics of the isoxazolo[5,4-b]pyridine scaffold, with a specific focus on derivatives of 3-methylisoxazolo[5,4-b]pyridine. Due to the limited availability of public spectroscopic data for the parent compound, this guide utilizes data from a well-characterized derivative, ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate, to provide representative spectral information. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectroscopic analysis, and visualizations of the core structure and a representative synthetic pathway.

Introduction

The isoxazolo[5,4-b]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable pharmacophore. The fusion of the isoxazole and pyridine rings creates a bicyclic aromatic system that can be readily functionalized to modulate its physicochemical and biological properties. This guide serves as a resource for researchers engaged in the synthesis and characterization of novel compounds based on the this compound core.

Core Structure and Numbering

The fundamental structure of this compound is depicted below. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.

Figure 1: Structure and numbering of the this compound core.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR provide information about the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.18s1HPyridine-H7
5.87br s2H-NH₂
4.21q2H-OCH₂CH₃
2.20s3H-CH₃ (at C3)
1.26t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

Chemical Shift (ppm)Assignment
163.91, 162.17C=O (ester)
161.94, 152.05, 150.80, 88.77, 79.56Aromatic C
61.51-OCH₂CH₃
14.66-OCH₂CH₃
11.82-CH₃ (at C3)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

Wavenumber (cm⁻¹)Assignment
3455-3380N-H stretch (amine)
2984, 2934C-H stretch (aliphatic)
1691C=O stretch (ester)
1646C=N stretch
1590C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [1]

m/zRelative Intensity (%)Assignment
221.1825.78[M]⁺
209.0133.19Fragment
191.7276.83Fragment
113.8867.10Fragment
105.64100.00Fragment
91.5533.67Fragment
81.0057.58Fragment

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of isoxazolo[5,4-b]pyridine derivatives, based on methodologies reported in the literature.[1][2]

General Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

A common synthetic route involves the condensation of a substituted 5-aminoisoxazole with a suitable cyclizing agent. For example, a mixture of 3-methylisoxazol-5-amine and an appropriate coreactant can be heated, sometimes in the presence of a base like triethylamine, to facilitate the cyclization and formation of the isoxazolo[5,4-b]pyridine ring system.[1]

synthesis reactant1 3-Methylisoxazol-5-amine conditions Heat (e.g., 180-185 °C) Base (e.g., Triethylamine) reactant1->conditions reactant2 Cyclizing Agent (e.g., ethyl 2-cyano-3-ethoxyacrylate) reactant2->conditions product Isoxazolo[5,4-b]pyridine Derivative conditions->product

Figure 2: General synthetic workflow for isoxazolo[5,4-b]pyridine derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are recorded on a mass spectrometer, often using electron ionization (EI) with an ionizing voltage of 70 eV.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

The this compound scaffold is a versatile platform for the development of novel chemical entities. This guide provides a foundational understanding of the spectroscopic properties of this class of compounds, using a representative derivative as a case study. The tabulated data and experimental protocols herein should serve as a valuable resource for researchers in the field, facilitating the characterization and identification of new isoxazolo[5,4-b]pyridine derivatives. Further research to fully characterize the parent this compound is warranted to expand the fundamental knowledge of this important heterocyclic system.

References

An In-depth Technical Guide on the Solubility and Stability of 3-methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies to determine the solubility and stability of 3-methylisoxazolo[5,4-b]pyridine. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide focuses on the established experimental protocols and computational prediction methods that can be employed to characterize its physicochemical properties.

Executive Summary

This compound is a heterocyclic compound with potential applications in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its development as a drug candidate. This technical guide outlines the standard experimental procedures for determining the aqueous and solvent solubility, as well as the stability profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Furthermore, it provides an overview of computational approaches that can be utilized to predict these critical parameters, offering a valuable tool for early-stage drug discovery and development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The following sections detail the standard methodologies for assessing the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the solid state. The shake-flask method is the gold standard for this determination.[1]

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units of mg/mL or µg/mL.

The results of the thermodynamic solubility studies should be summarized in a table for clear comparison.

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL)
0.1 N HCl (pH 1.2)25Data to be determined
Acetate Buffer (pH 4.5)25Data to be determined
Phosphate Buffer (pH 6.8)25Data to be determined
Phosphate Buffer (pH 7.4)25Data to be determined
Water25Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
DMSO25Data to be determined
0.1 N HCl (pH 1.2)37Data to be determined
Acetate Buffer (pH 4.5)37Data to be determined
Phosphate Buffer (pH 6.8)37Data to be determined
Phosphate Buffer (pH 7.4)37Data to be determined
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer. This is a high-throughput method often used in early drug discovery.[2][3]

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

  • Dilution: The DMSO stock solution is added to various aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Precipitation Measurement: The amount of precipitate formed is measured using techniques like nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation using LC-MS/MS or UV-Vis spectroscopy.[4][5]

  • Data Analysis: The kinetic solubility is determined by comparing the measured concentration to a calibration curve.

Kinetic solubility data is typically presented in a concise table.

Aqueous Buffer Incubation Time (h) Kinetic Solubility (µM)
PBS (pH 7.4)1Data to be determined
PBS (pH 7.4)2Data to be determined

Visualization of Solubility Experimental Workflow

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo_start Weigh excess solid thermo_add_solvent Add to solvent/buffer thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h) thermo_add_solvent->thermo_equilibrate thermo_separate Filter / Centrifuge thermo_equilibrate->thermo_separate thermo_quantify Quantify by HPLC-UV thermo_separate->thermo_quantify thermo_end Determine Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO stock kinetic_add_buffer Add to aqueous buffer kinetic_start->kinetic_add_buffer kinetic_incubate Incubate (1-2h) kinetic_add_buffer->kinetic_incubate kinetic_measure Measure precipitation (Nephelometry/LC-MS) kinetic_incubate->kinetic_measure kinetic_end Determine Solubility kinetic_measure->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[7]

A solution of this compound is subjected to the following stress conditions as per ICH guidelines:[1][7][8]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 105 °C for 24 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours).

Samples are taken at appropriate time points and analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

The results from the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Stress Condition Time (h) Assay of Active (%) Degradation (%) No. of Degradants
0.1 N HCl (60 °C)24Data to be determinedData to be determinedData to be determined
0.1 N NaOH (60 °C)24Data to be determinedData to be determinedData to be determined
3% H₂O₂ (RT)24Data to be determinedData to be determinedData to be determined
Thermal (105 °C)24Data to be determinedData to be determinedData to be determined
Photolytic (UV/Vis)-Data to be determinedData to be determinedData to be determined
Potential Degradation Pathways

While specific degradation pathways for this compound are not yet documented, related isoxazole-containing compounds are known to undergo ring-opening reactions, particularly under basic conditions.[9] Photoreactivity of this compound has also been reported, suggesting susceptibility to photodegradation.[10] Therefore, it is crucial to monitor for the formation of ring-opened products and other photoproducts during stability studies.

Visualization of Stability Testing Workflow

Stability_Workflow cluster_stress_conditions Forced Degradation Conditions (ICH) start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Determine % Degradation Identify Degradants Establish Degradation Pathway analysis->results

Caption: Workflow for Forced Degradation Studies.

Computational Prediction of Solubility and Stability

In the absence of experimental data, computational methods can provide valuable initial estimates of solubility and stability.

Solubility Prediction

Various computational models can predict aqueous solubility. These range from quantitative structure-property relationship (QSPR) models, which use molecular descriptors to correlate with experimental solubility data, to more rigorous physics-based methods that calculate the free energy of solvation.[11][12] Several commercial and open-source software packages are available for these predictions.

Stability Prediction

Computational tools can also aid in predicting the stability of a molecule. By calculating parameters such as bond dissociation energies and reaction energies for potential degradation pathways (e.g., hydrolysis, oxidation), it is possible to identify the most likely degradation routes and the relative stability of the compound.[13][14]

Conclusion

This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the solubility and stability of this compound. While specific data for this compound is currently limited, the detailed protocols and methodologies outlined herein will enable researchers and drug development professionals to thoroughly characterize its physicochemical properties. Such characterization is an indispensable step in advancing this compound through the drug development pipeline.

References

Quantum Chemical Calculations for 3-Methylisoxazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-methylisoxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document outlines recommended computational protocols, data presentation strategies, and methods for validating theoretical results against experimental data.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities.[1][2] Understanding the structural and electronic properties of these molecules at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for elucidating these properties.

This guide provides a framework for conducting and interpreting quantum chemical calculations on this compound, enabling researchers to predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Recommended Computational Protocols

The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. Based on established practices for similar heterocyclic systems, the following protocols are recommended for the study of this compound.

Geometry Optimization

Accurate prediction of the molecular geometry is the foundation of any quantum chemical study.

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations of organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) are essential for capturing the correct bonding environment.

Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the study of non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be directly compared with experimental data for validation.

  • Vibrational Frequencies (IR): Calculation of vibrational frequencies at the same level of theory as the geometry optimization allows for the prediction of the infrared (IR) spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and method-dependent errors.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculations should be performed at a reliable DFT level, and the results can be compared to experimental spectra.

Data Presentation

To facilitate the analysis and comparison of computational results, all quantitative data should be organized into clearly structured tables.

Table 1: Calculated Electronic Properties of this compound
PropertyValueUnits
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Derivative
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
N-H Stretch3455-3380ValueValueAmino Group
C=O Stretch1691ValueValueEster Carbonyl
C=N StretchValueValueValueIsoxazole/Pyridine Ring
C-H StretchValueValueValueMethyl/Aromatic
Table 3: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for a Related Derivative

The ¹H-NMR spectrum of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate shows a signal for the pyridine H2 proton at 8.18 ppm.[1]

ProtonExperimental Shift (ppm)Calculated Shift (ppm)
Pyridine-H28.18Value
Methyl ProtonsValueValue
Ethyl ProtonsValueValue

Experimental Protocols and Validation

Validation of computational results against experimental data is a critical step in any theoretical study.

Crystallographic Data

The crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone provides valuable experimental geometric parameters for the this compound core.[3] These can be used to benchmark the accuracy of the chosen computational method. In this derivative, the fused pyridine and isoxazole rings are nearly coplanar, with a dihedral angle of 1.14(16)°.[3]

Table 4: Key Crystallographic Parameters for the this compound Core of a Derivative
ParameterExperimental ValueCalculated Value
C-C Bond Lengths (Å)Range of valuesRange of values
C-N Bond Lengths (Å)Range of valuesRange of values
C-O Bond Lengths (Å)Range of valuesRange of values
Key Bond Angles (°)Range of valuesRange of values
Dihedral Angles (°)Range of valuesRange of values
Spectroscopic Data

As mentioned, experimental IR and NMR data from derivatives can be used to validate the calculated spectroscopic properties. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the limitations of the theoretical model.

Visualizations

Visual representations are essential for conveying complex information from quantum chemical calculations.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calculation 2. Core Calculation cluster_analysis 3. Property Analysis cluster_validation 4. Validation mol_structure Define Molecular Structure method_selection Select DFT Method (e.g., B3LYP) mol_structure->method_selection basis_set Select Basis Set (e.g., 6-311+G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc exp_geom Experimental Geometry (X-ray Crystallography) geom_opt->exp_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, NMR) freq_calc->spectroscopic_prop reactivity Reactivity Descriptors (NBO Analysis) electronic_prop->reactivity exp_spec Experimental Spectra (IR, NMR) spectroscopic_prop->exp_spec comparison Compare and Refine exp_geom->comparison exp_spec->comparison

Caption: A typical workflow for quantum chemical calculations on this compound.

Molecular_Properties Optimized_Geometry Optimized Geometry Electronic_Structure Electronic Structure Optimized_Geometry->Electronic_Structure Determines Spectroscopic_Properties Spectroscopic Properties Electronic_Structure->Spectroscopic_Properties Predicts Reactivity Chemical Reactivity Electronic_Structure->Reactivity Informs

Caption: Logical relationships between calculated molecular properties.

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for investigating the structure, properties, and reactivity of this compound. By following the recommended protocols and validating the theoretical results against available experimental data, researchers can gain valuable insights that can accelerate the drug discovery and development process. This guide serves as a starting point for conducting rigorous and reliable computational studies on this important class of heterocyclic compounds.

References

literature review of isoxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isoxazolo[5,4-b]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The isoxazolo[5,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. As a structural analog of purine, this scaffold has been investigated for a wide range of biological activities. Its derivatives have demonstrated potential as anticancer, antibacterial, anti-inflammatory, and neurotropic agents, making them a versatile platform for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential mechanisms of action of isoxazolo[5,4-b]pyridine derivatives, tailored for researchers and drug development professionals.

Synthesis of the Isoxazolo[5,4-b]pyridine Scaffold

The construction of the isoxazolo[5,4-b]pyridine ring system can be achieved through various synthetic strategies, which are generally classified by the method of ring formation.[3] Common approaches involve the cyclization of functionalized pyridines or the annulation of a pyridine ring onto a pre-existing isoxazole core.[4]

Modern synthetic methods focus on efficiency, high yields, and environmentally friendly conditions. For instance, ultrasound-assisted, one-pot reactions of aryl glyoxals, 5-aminoisoxazoles, and malononitrile in acetic acid have been developed for the straightforward synthesis of these derivatives.[2][5] Another key strategy involves the modification of a pre-formed isoxazolo[5,4-b]pyridine core, such as the synthesis of sulfonamide derivatives from 3-aminoisoxazolo[5,4-b]pyridine.[1][6]

sub 3-Aminoisoxazolo[5,4-b]pyridine product N-Isoxazolo[5,4-b]pyridin-3-yl-arylsulfonamide sub->product Nucleophilic Acyl Substitution reagent Aryl Sulfonyl Chloride (ArSO2Cl) reagent->product conditions Pyridine (Base) Heat (Classical) or Microwave conditions->product

Caption: General workflow for the synthesis of sulfonamide isoxazolo[5,4-b]pyridine derivatives.

Key Experimental Protocols

1. Synthesis of N-Isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (Classical Method) [1]

  • Reactants: A mixture of 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) and benzenesulfonyl chloride (0.01 mol) is prepared in 15 mL of anhydrous pyridine.

  • Reaction Conditions: The reaction mixture is heated under reflux for 6 hours.

  • Workup and Purification: After cooling, the mixture is poured into 100 mL of ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.

2. Synthesis of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate [7]

  • Reactants: A mixture of 3-methylisoxazol-5-amine (0.01 mol) and ethyl 2-cyano-3-ethoxyacrylate.

  • Reaction Conditions: The reactants are fused (heated without solvent) at 130-140°C in an oil bath for 30 minutes.

  • Workup and Purification: The resulting solid mass is triturated with ethanol. The solid product is then collected by filtration and purified by recrystallization from acetic acid.

Biological Activities and Therapeutic Applications

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been evaluated for a variety of pharmacological activities, with the most prominent being antiproliferative and antibacterial effects.

Antiproliferative and Cytotoxic Activity

Several studies have confirmed the potential of this scaffold in oncology. Sulfonamide derivatives, in particular, have shown inhibitory effects against cancer cell lines.[1] The cytotoxic potential has also been evaluated against various human cancer cell lines, demonstrating the scaffold's promise for the development of new antineoplastic agents.[7]

Compound/DerivativeCell LineActivity MetricValueReference
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideMCF-7 (Breast Carcinoma)IC50152.56 µg/mL[1][6]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideMCF-7 (Breast Carcinoma)IC50161.08 µg/mL[1][6]
Various DerivativesHCT-116 (Colorectal), PC-3 (Prostate)CytotoxicityGood activity observed[7]

While the precise mechanisms for the isoxazolo[5,4-b]pyridine core are still under investigation, studies on the structurally related oxazolo[5,4-d]pyrimidine scaffold suggest that inhibition of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could be a plausible mechanism of action.[8] Inhibition of VEGFR-2 blocks downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.

ligand Isoxazolo[5,4-b]pyridine Derivative (Hypothesized) receptor VEGFR-2 ligand->receptor Inhibition pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->pathway response Tumor Angiogenesis & Cell Proliferation pathway->response

Caption: Hypothesized anticancer mechanism via VEGFR-2 inhibition, based on related scaffolds.

Antibacterial Activity

The emergence of antibiotic resistance necessitates the search for new antibacterial agents. Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable activity against both Gram-negative and Gram-positive bacteria.[1][6]

Compound/DerivativeBacterial StrainActivity MetricDose / ConcentrationReference
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamidePseudomonas aeruginosa, Escherichia coliAntimicrobial Activity125, 250, 500 µg[1][6]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa, Escherichia coliAntimicrobial Activity125, 250, 500 µg[1][6]

Experimental Protocol: Antimicrobial Susceptibility Testing The antimicrobial activity of the compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., E. coli ATCC 25922).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as Kinase Inhibitors

The structural similarity of isoxazolo[5,4-b]pyridines to other heterocyclic scaffolds that are known kinase inhibitors suggests a strong potential in this area. The sulfur analog, thiazolo[5,4-b]pyridine, has been extensively studied and has yielded potent inhibitors of critical cancer-related kinases like Phosphoinositide 3-kinase (PI3K) and c-KIT.[9][10][11] This provides a strong rationale for exploring isoxazolo[5,4-b]pyridine derivatives for similar targets.

ScaffoldTarget KinaseActivity MetricValue (IC50)Reference
Thiazolo[5,4-b]pyridinePI3KαIC503.6 nM[9][11]
Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V mutant)IC504.77 µM[10]

Structure-activity relationship (SAR) studies on these related scaffolds have highlighted key structural features required for potent activity, offering a roadmap for the design of isoxazolo[5,4-b]pyridine-based kinase inhibitors.

core Thiazolo[5,4-b]pyridine Core sar1 Sulfonamide Moiety is Important for Activity core->sar1 sar2 Pyridyl Group at Position 2 is Superior to Phenyl core->sar2 result Potent PI3Kα Inhibition sar1->result sar2->result

Caption: Key SAR insights from related thiazolo[5,4-b]pyridine PI3K inhibitors.

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with established antiproliferative and antibacterial activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Elucidation of Mechanisms: Investigating the precise molecular targets and signaling pathways responsible for the observed anticancer effects.

  • Kinase Inhibitor Design: Systematically exploring the scaffold's potential as a kinase inhibitor, using the knowledge gained from related thiazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine systems to guide rational design.

  • Expansion of Biological Screening: Evaluating derivatives against a broader range of therapeutic targets, including other kinases, viral polymerases, and inflammatory mediators, to unlock the full potential of this versatile heterocyclic system.

References

In-Depth Technical Guide: 3-methylisoxazolo[5,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. This core structure is a key pharmacophore in a variety of biologically active compounds. The fusion of an isoxazole ring with a pyridine ring creates a rigid molecular framework that is amenable to diverse functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents. This guide provides a technical overview of the 3-methylisoxazolo[5,4-b]pyridine core, focusing on its chemical identity, synthesis, and the biological activities of its derivatives.

Chemical Identification

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chloroisoxazolo[5,4-b]pyridine[1]864871-89-6C6H3ClN2O154.55
6-Bromo-oxazolo[5,4-b]pyridine886372-90-3C6H3BrN2O215.01
Oxazolo[5,4-b]pyridine-2-methanamine933722-80-6C7H7N3O149.15

Synthesis and Experimental Protocols

The synthesis of the isoxazolo[5,4-b]pyridine core generally involves the construction of the pyridine ring onto a pre-existing isoxazole precursor. A common starting material for derivatives methylated at the 3-position is 3-methylisoxazol-5-amine.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to produce functionalized this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Methylisoxazol-5-amine C Condensation & Cyclization A->C B Functionalized Acrylate or Malononitrile Derivative B->C D Substituted this compound C->D Purification

A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate

This protocol is based on the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate.

Materials:

  • 3-methylisoxazol-5-amine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Triethylamine (catalyst)

Procedure:

  • A mixture of 3-methylisoxazol-5-amine (0.01 mol) and ethyl 2-cyano-3-ethoxyacrylate is prepared.

  • Three drops of triethylamine are added to the mixture as a catalyst.

  • The reaction mixture is heated at 180-185°C under solvent-free conditions.

  • The reaction progress is monitored for the formation of the product.

  • Upon completion, the resulting brown product is isolated and purified.

Characterization Data for the Product:

  • Appearance: Brown crystals

  • Melting Point: 238-240°C

  • IR (KBr, cm⁻¹): 3455-3380 (NH₂), 1691 (C=O, ester)

  • ¹H-NMR (DMSO-d₆, δ ppm): 8.18 (s, 1H, pyridine-H), 5.87 (br s, 2H, NH₂), 4.21 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.26 (t, 3H, CH₃)

Biological Activity and Potential Applications

Derivatives of the this compound scaffold have demonstrated a range of biological activities, positioning them as compounds of interest for drug development.

Anticancer Activity

Several studies have evaluated the cytotoxic properties of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines. For example, certain derivatives have shown more pronounced cytotoxicity in HCT-116 (colon carcinoma) cells compared to PC3 (prostate cancer) cells.

Two specific derivatives, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromopropionylamino)isoxazolo[5,4-b]pyridine , have exhibited notable cytotoxic activity against a panel of eight different human or mouse tumor cell lines. Their ID₅₀ (50% inhibitory dose) values are within the range of the international activity criterion for synthetic agents (4 µg/mL)[2].

Antimicrobial Activity

Certain sulfonamide derivatives of the isoxazolo[5,4-b]pyridine core have been tested for their antimicrobial properties[2].

CompoundTarget OrganismActivity Level (at 125, 250, 500 µg)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active
Mechanism of Action: Kinase Inhibition

While the exact mechanisms of action for many isoxazolo[5,4-b]pyridine derivatives are still under investigation, related fused pyridine heterocyclic systems have been identified as potent kinase inhibitors. For instance, thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST)[1]. The structural similarity suggests that isoxazolo[5,4-b]pyridines may also exert their anticancer effects through the inhibition of key signaling pathways, such as those mediated by kinases.

The diagram below illustrates a simplified, generalized kinase signaling pathway that is often a target in cancer therapy.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT, FLT3) Ligand->Receptor Binding & Dimerization ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->Receptor Inhibition

Generalized kinase signaling pathway targeted by heterocyclic inhibitors.

Conclusion

The this compound core represents a valuable scaffold for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of extensive compound libraries for screening. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation into their mechanisms of action and structure-activity relationships. Future research in this area could lead to the identification of lead compounds with potent and selective biological profiles for various disease indications.

References

The Ascendancy of Isoxazolo[5,4-b]pyridines: A Journey from Synthesis to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today charts the discovery and rich medicinal chemistry history of the isoxazolo[5,4-b]pyridine scaffold, a heterocyclic system of burgeoning interest in drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

The isoxazolo[5,4-b]pyridine core, a fusion of isoxazole and pyridine rings, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have shown significant promise in oncology, infectious diseases, and neurology. This guide traces the evolution of their synthesis, from early multi-step procedures to modern, highly efficient one-pot and multicomponent reactions.

A History of Evolving Synthesis

While the precise first synthesis of the isoxazolo[5,4-b]pyridine nucleus is not readily found in seminal, early 20th-century chemical literature, the development of synthetic routes to this scaffold has been a continuous journey of innovation. Early approaches often involved the construction of one ring onto the other in a stepwise fashion. However, the last few decades have witnessed a surge in the development of more sophisticated and efficient methodologies.

Modern synthetic strategies frequently employ multicomponent reactions, leveraging the power of domino and tandem processes to construct the bicyclic core in a single operation. Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have also been instrumental in accelerating reaction times and improving yields, aligning with the principles of green chemistry. Key starting materials for many of these syntheses include 5-aminoisoxazoles and various 1,3-dicarbonyl compounds or their equivalents.

A significant advancement in the synthesis of isoxazolo[5,4-b]pyridines has been the development of divergent synthetic strategies. These methods allow for the selective synthesis of different regioisomers by carefully controlling reaction conditions and catalysts, providing access to a wider range of chemical diversity for biological screening.

Diverse Biological Activities and Therapeutic Potential

Isoxazolo[5,4-b]pyridine derivatives have been extensively investigated for a wide array of pharmacological activities. The inherent structural features of this scaffold allow for versatile substitutions, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant area of investigation has been the anticancer potential of isoxazolo[5,4-b]pyridines. Numerous derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. For instance, certain sulfonamide derivatives have shown inhibitory effects on the MCF-7 breast cancer cell line. The mechanism of action for many of these compounds is believed to involve the inhibition of key kinases involved in cancer cell signaling pathways.

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Isoxazolo[5,4-b]pyridines have shown promise in this arena, with specific derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. Sulfonamide-containing isoxazolo[5,4-b]pyridines, for example, have demonstrated efficacy against Pseudomonas aeruginosa and Escherichia coli.

Neurotropic and Other Activities

Beyond cancer and infectious diseases, isoxazolo[5,4-b]pyridine derivatives have been explored for their effects on the central nervous system, showing potential as anticonvulsant and neurotropic agents. Other reported biological activities include anti-inflammatory, analgesic, and hypotensive effects, highlighting the broad therapeutic potential of this scaffold.

Quantitative Biological Data

The following tables summarize key quantitative data for representative isoxazolo[5,4-b]pyridine derivatives, showcasing their potency in various biological assays.

Compound ClassCell Line / OrganismActivityMeasurementValueReference
Sulfonamide DerivativesMCF-7 (Breast Cancer)AntiproliferativeIC50152.56 - 161.08 µg/mL
Sulfonamide DerivativesPseudomonas aeruginosaAntibacterialActive Dose125, 250, 500 µg
Sulfonamide DerivativesEscherichia coliAntibacterialActive Dose125, 250, 500 µg
Oxazolo[5,4-d]pyrimidine DerivativesHT29 (Colon Cancer)CytotoxicCC5058.4 µM
Oxazolo[5,4-d]pyrimidine DerivativesA549 (Lung Cancer)CytotoxicCC50>200 µM
Oxazolo[5,4-d]pyrimidine DerivativesMCF7 (Breast Cancer)CytotoxicCC50>200 µM
Oxazolo[5,4-d]pyrimidine DerivativesLoVo (Colon Cancer)CytotoxicCC50>200 µM

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for the synthesis of key isoxazolo[5,4-b]pyridine derivatives are provided below.

General Procedure for the Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

A solution of 3-aminoisoxazolo[5,4-b]pyridine (1 mmol) in pyridine (10 mL) is cooled to 0-5 °C. To this solution, the appropriate arylsulfonyl chloride (1.1 mmol) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired product.

Characterization Data for N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide:

  • Melting Point: 210-212 °C

  • IR (KBr, cm⁻¹): 3180 (NH), 1620 (C=N), 1340, 1160 (SO₂)

  • ¹H NMR (DMSO-d₆, δ, ppm): 7.45-7.60 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.10 (dd, 1H, H-5), 8.65 (dd, 1H, H-6), 11.20 (s, 1H, NH)

Microwave-Assisted Synthesis of Polycyclic-fused Isoxazolo[5,4-b]pyridines

A mixture of an aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and a cyclic active methylene compound (e.g., dimedone, 1 mmol) in water (5 mL) is subjected to microwave irradiation at a specified temperature and power for a designated time. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazolo[5,4-b]pyridines stem from their ability to interact with various biological targets. A prominent mechanism of action for their anticancer effects is the inhibition of protein kinases.

Kinase_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Isoxazolo[5,4-b]pyridine (Kinase Inhibitor) Inhibitor->Kinase Inhibits ATP Binding

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by an isoxazolo[5,4-b]pyridine derivative.

The antibacterial mechanism of action, while not fully elucidated for all derivatives, is likely to involve the disruption of essential bacterial processes.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Isoxazolo Isoxazolo[5,4-b]pyridine Derivative Target Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Isoxazolo->Target Inhibits Process Essential Bacterial Process Target->Process Growth Bacterial Growth and Proliferation Target->Growth Disruption leads to cell death Process->Growth

Caption: Putative mechanism of antibacterial action for isoxazolo[5,4-b]pyridine derivatives.

Future Directions

The isoxazolo[5,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development. The versatility of their synthesis and their broad spectrum of biological activity ensure that isoxazolo[5,4-b]pyridines will remain a significant area of focus for the medicinal chemistry community for years to come.

The Emerging Therapeutic Potential of Isoxazolo[5,4-b]pyridines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic applications of 3-methylisoxazolo[5,4-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antibacterial properties. While specific data on the this compound parent compound is limited in publicly available research, extensive studies on its derivatives provide valuable insights into the structure-activity relationships and therapeutic potential of this chemical class. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a resource for researchers in the field of drug discovery and development.

Core Biological Activities and Quantitative Data

Derivatives of the isoxazolo[5,4-b]pyridine and the closely related isoxazolo[3,4-b]pyridine core have demonstrated notable efficacy in several key areas of therapeutic interest. The primary activities identified in the literature are kinase inhibition, antiproliferative effects against cancer cell lines, and antibacterial activity.

Kinase Inhibition

A significant area of investigation for isoxazolopyridine derivatives has been their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Table 1: Kinase Inhibitory Activity of Isoxazolopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivative (C14)FLT3256[1]
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine Derivative (F15)FLT3123[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Activity

Consistent with their kinase inhibitory action, many isoxazolopyridine derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines.

Table 2: Antiproliferative Activity of Isoxazolopyridine Derivatives

CompoundCell LineIC50Reference
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivative (C14)MOLM-13 (AML)507 nM[1]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivative (C14)MV4-11 (AML)325 nM[1]
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine Derivative (F15)MOLM-13 (AML)253 nM[2]
4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine Derivative (F15)MV4-11 (AML)91 nM[2]
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideMCF-7 (Breast Cancer)152.56 µg/mL[3][4][5]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideMCF-7 (Breast Cancer)161.08 µg/mL[3][4][5]
3-chloroacetylaminoisoxazolo[5,4-b]pyridineVarious Tumor Cell Lines< 4 µg/mL[6]
3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridineVarious Tumor Cell Lines< 4 µg/mL[6]

AML: Acute Myeloid Leukemia

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have also been shown to possess antibacterial properties.

Table 3: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg)Reference
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[3][4][5]
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideEscherichia coli (ATCC 25922)125, 250, 500[3][4][5]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[3][4][5]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideEscherichia coli (ATCC 25922)125, 250, 500[3][4][5]

Signaling Pathways and Mechanisms of Action

The anticancer and antiproliferative effects of isoxazolopyridine derivatives are often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting leukemic cell proliferation and survival. Isoxazolopyridine derivatives have been identified as potent inhibitors of FLT3.[1][2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the biological evaluation of isoxazolo[5,4-b]pyridine derivatives.

General Experimental Workflow

The discovery and evaluation of novel isoxazolo[5,4-b]pyridine derivatives typically follow a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Isoxazolo[5,4-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Panel) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Cell_Proliferation Antiproliferative Assays (e.g., MTT) Hit_Identification->Cell_Proliferation Mechanism_Study Mechanism of Action (e.g., Western Blot) Cell_Proliferation->Mechanism_Study In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Study->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: Drug Discovery Workflow.

Kinase Inhibition Assays

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the FLT3 enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (isoxazolopyridine derivatives) in the kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

    • Add 2 µL of the diluted FLT3 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, MOLM-13, MV4-11) in appropriate media and conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazolopyridine derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., P. aeruginosa, E. coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of the isoxazolopyridine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold represents a promising framework for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as kinase inhibitors, anticancer agents, and antibacterial compounds. The data presented in this guide highlight the potent and varied biological activities of this class of molecules.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of this compound: A thorough investigation into the biological activities of the parent this compound is warranted to establish a baseline for structure-activity relationship studies.

  • Expansion of Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of derivatives will help in elucidating the key structural features required for potent and selective activity against various targets.

  • Mechanism of Action Studies: In-depth studies are needed to fully understand the molecular mechanisms by which these compounds exert their biological effects, including their interactions with specific signaling pathways and potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By continuing to explore the rich chemistry and biology of isoxazolo[5,4-b]pyridines, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

A Theoretical Exploration of the Electronic Structure of 3-Methylisoxazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 3-methylisoxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental or extensive theoretical studies on this specific molecule, this document outlines a robust computational protocol based on established practices for analogous heterocyclic systems. This guide details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of key electronic properties. Furthermore, it presents illustrative data in a structured format and includes a workflow diagram to guide future computational research on this and related molecules.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif that forms the core of various biologically active compounds. The fusion of the isoxazole and pyridine rings creates a unique electronic environment that is crucial for its interaction with biological targets. The 3-methyl derivative, this compound, is of particular interest due to the influence of the methyl group on its electronic and steric properties, which can modulate its pharmacological profile.

Understanding the electronic structure of this molecule is paramount for rational drug design and for elucidating its mechanism of action. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into molecular properties such as orbital energies, charge distribution, and reactivity, which are often difficult to obtain through experimental means alone. This guide serves as a foundational resource for researchers embarking on the computational analysis of this compound and its derivatives.

Theoretical Methodology

The primary computational approach for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. The starting geometry for this compound can be reliably based on the crystallographic data of closely related derivatives. For instance, the crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone reveals that the fused pyridine and isoxazole rings are nearly coplanar[1].

The optimization is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has demonstrated robust performance for a wide range of organic molecules. A suitable basis set, such as 6-31G(d,p) or larger, is employed to accurately describe the distribution of electrons. The optimization process continues until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to derive various electronic properties. These properties are crucial for understanding the molecule's reactivity and potential interactions. Key calculated parameters include:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Electron Density and Electrostatic Potential: The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule, offering insights into the polarity of bonds and the reactivity of different atomic sites.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Data Presentation

The following tables present illustrative quantitative data for the electronic structure of this compound, as would be obtained from a DFT study. Note: This data is representative and based on typical values for similar heterocyclic systems, as a dedicated study on the title compound is not currently available in the literature.

Table 1: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Table 2: Illustrative Mulliken Atomic Charges

AtomCharge (a.u.)
N (pyridine)-0.4 to -0.6
N (isoxazole)-0.2 to -0.3
O (isoxazole)-0.3 to -0.5
C (methyl)-0.1 to -0.2
H (methyl)+0.05 to +0.15

Table 3: Key Geometric Parameters (based on related crystal structures)

ParameterValue
C-N (pyridine, avg.)~1.34 Å
C-C (pyridine, avg.)~1.39 Å
N-O (isoxazole)~1.42 Å
C=N (isoxazole)~1.30 Å
Dihedral Angle (Pyridine-Isoxazole)< 2°

Experimental Protocols: A Computational Approach

The following outlines a detailed protocol for a theoretical study on the electronic structure of this compound.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Methodology:

  • Molecular Modeling:

    • Construct the 3D structure of this compound. The initial geometry can be based on the known crystal structure of a closely related derivative to ensure a reasonable starting point[1].

  • Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-31G(d,p).

    • Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Single-Point Energy Calculation and Property Analysis:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Method: DFT/B3LYP/6-31G(d,p).

    • From this calculation, extract the following properties:

      • Molecular orbital energies (HOMO, LUMO).

      • Mulliken atomic charges.

      • Dipole moment.

      • Generate the molecular electrostatic potential (MEP) map.

Visualization of a Typical Workflow

The following diagram illustrates the logical workflow for a theoretical investigation of the electronic structure of a molecule like this compound.

Theoretical_Workflow A Molecular Structure Input (e.g., from crystal data) B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Minimum Energy Structure (No imaginary frequencies) C->D E Single-Point Energy Calculation (DFT/B3LYP/6-31G(d,p)) D->E Proceed if minimum F Analysis of Electronic Properties E->F G Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) F->G H Charge Distribution Analysis (Mulliken Charges, MEP) F->H I Geometric Parameter Analysis (Bond Lengths, Bond Angles) F->I J Data Interpretation and Reporting G->J H->J I->J

Computational workflow for electronic structure analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometric and electronic properties. The provided methodologies and illustrative data serve as a valuable starting point for future computational studies aimed at understanding the structure-activity relationships of this important class of heterocyclic compounds. The systematic workflow presented herein ensures a rigorous and thorough theoretical analysis, which can effectively guide the design and development of novel drug candidates based on the isoxazolo[5,4-b]pyridine scaffold.

References

Methodological & Application

Synthetic Routes to 3-Methylisoxazolo[5,4-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-methylisoxazolo[5,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The described methods are based on recent advancements in synthetic organic chemistry, including multicomponent reactions and the use of alternative energy sources like microwave and ultrasound irradiation.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged structure found in a variety of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, making the development of efficient and versatile synthetic routes a key objective for medicinal chemists. This document outlines several effective methods for the preparation of this compound derivatives, providing detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.

I. Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

A highly efficient and convergent approach to the synthesis of isoxazolo[5,4-b]pyridine derivatives is the one-pot, three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine. This method can be effectively promoted by microwave irradiation, leading to high yields in short reaction times.[1][2]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis[1]
  • Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., heating at 120°C for 5 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired isoxazolo[5,4-b]pyridine product.

Quantitative Data
1,3-Dicarbonyl CompoundProduct TypeYield (%)Reference
Tetronic acidIsoxazolo[5,4-b]pyridine67-90[1]
Indan-1,3-dioneIsoxazolo[5,4-b]pyridine67-90[1]
Dimedone4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one36-79[1]

Reaction Scheme

Three_Component_Synthesis aldehyde Aromatic Aldehyde product Isoxazolo[5,4-b]pyridine Derivative aldehyde->product + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product + amine 3-Methylisoxazol-5-amine amine->product Microwave AcOH:EtOAc (1:1) Two_Step_Synthesis start 5-Aminoisoxazole intermediate Diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate start->intermediate + TFA reagent1 Diethyl 2-oxosuccinate sodium salt reagent1->intermediate product Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate intermediate->product + NaOEt, EtOH reagent2 Sodium Ethoxide reagent2->product Solvent_Free_Synthesis amine 3-Methylisoxazol-5-amine product Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate amine->product + acrylate Ethyl 2-cyano-3-ethoxyacrylate acrylate->product 180-185 °C, Et3N Ultrasound_Synthesis glyoxal Aryl Glyoxal product Isoxazolo[5,4-b]pyridine Derivative glyoxal->product + aminoisoxazole 5-Aminoisoxazole aminoisoxazole->product + malononitrile Malononitrile malononitrile->product Ultrasound, Acetic Acid Substitution_Synthesis start 4,6-Dichloro-3-methyl- isoxazolo[5,4-b]pyridine product Mono- or Di-substituted Isoxazolo[5,4-b]pyridine start->product + nucleophile Nucleophile (e.g., Hydrazine, MeONa) nucleophile->product

References

Application Notes and Protocols: The Isoxazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents. This document provides a detailed overview of the applications of the isoxazolo[5,4-b]pyridine scaffold, with a focus on its emerging role in the development of antibacterial and anticancer agents. While the specific 3-methyl substituted variant is a key area of interest, the broader isoxazolo[5,4-b]pyridine class currently offers more extensive data for review.

I. Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring onto a pre-formed isoxazole core or vice versa. Recent methods have focused on efficient, high-yield syntheses, including multicomponent reactions and microwave-assisted protocols.[1]

A notable example is the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine. These compounds have been synthesized using both classical and microwave-assisted methods, starting from 3-aminoisoxazolo[5,4-b]pyridine and various aryl sulfonic chlorides.[2][3]

General Experimental Protocol: Synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine, which have demonstrated biological activity.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine (anhydrous)

  • Ethanol

  • Water

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

Procedure:

  • A solution of 3-aminoisoxazolo[5,4-b]pyridine (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask.

  • Benzenesulfonyl chloride (1.1 equivalents) is added dropwise to the solution while stirring.

  • The reaction mixture is then heated under reflux for 6 hours.[2]

  • After cooling to room temperature, the reaction mixture is poured into cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide.[2]

II. Biological Applications and Quantitative Data

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have shown promising activity in two primary therapeutic areas: as antibacterial agents and as antiproliferative agents against cancer cell lines.

A. Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have been shown to possess antimicrobial activity, particularly against Gram-negative bacteria.

Table 1: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Derivatives [2][3]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (2)Pseudomonas aeruginosa (ATCC 27853)125, 250, 500
Escherichia coli (ATCC 25922)125, 250, 500
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide (5)Pseudomonas aeruginosa (ATCC 27853)125, 250, 500
Escherichia coli (ATCC 25922)125, 250, 500
B. Antiproliferative Activity

The same sulfonamide derivatives have also been evaluated for their ability to inhibit the proliferation of cancer cells, showing moderate activity against a human breast cancer cell line.

Table 2: Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives [2][3]

CompoundCell LineIC50 (µg/mL)
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (2)MCF7 (Breast Carcinoma)152.56
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide (5)MCF7 (Breast Carcinoma)161.08

III. Experimental Protocols for Biological Assays

A. Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (P. aeruginosa, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

B. Antiproliferative Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method for assessing cell viability and proliferation.

Materials:

  • MCF7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50% compared to untreated control cells.

IV. Signaling Pathways and Experimental Workflows

The precise mechanisms of action for the antibacterial and antiproliferative effects of isoxazolo[5,4-b]pyridine derivatives are still under investigation. However, based on the known activities of similar heterocyclic scaffolds, plausible signaling pathways can be proposed.

antibacterial_mechanism cluster_cell Isoxazolo[5,4-b]pyridine Isoxazolo[5,4-b]pyridine BacterialCell Bacterial Cell Isoxazolo[5,4-b]pyridine->BacterialCell Target Potential Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Inhibition Inhibition of Essential Processes Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of antibacterial action.

antiproliferative_workflow Start Start: Cell Seeding (MCF7) Treatment Treatment with Isoxazolo[5,4-b]pyridine Derivatives Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Measurement Absorbance Measurement (570 nm) MTT->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Experimental workflow for antiproliferative activity assessment.

V. Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of new therapeutic agents. The demonstrated antibacterial and antiproliferative activities of its sulfonamide derivatives warrant further investigation. Future research should focus on:

  • Expanding the structure-activity relationship (SAR) to identify more potent and selective analogs.

  • Elucidating the specific molecular targets and mechanisms of action.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

  • Synthesizing and evaluating the biological activity of the 3-methylisoxazolo[5,4-b]pyridine variant to understand the impact of this substitution.

These efforts will be crucial in translating the potential of the isoxazolo[5,4-b]pyridine scaffold into clinically useful drugs.

References

Application Notes and Protocols for the Functionalization of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 3-methylisoxazolo[5,4-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The following sections describe key functionalization reactions, including halogenation, nucleophilic substitution, and amination, providing step-by-step experimental procedures.

Chlorination of this compound

The introduction of chloro substituents on the pyridine ring of this compound opens up avenues for further functionalization, particularly through nucleophilic substitution and cross-coupling reactions. The 4-position of the pyridine ring is noted to be particularly susceptible to halogenation and subsequent substitution.[1]

Synthesis of 4-Chloro- and 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine

This protocol describes the direct chlorination of the this compound core.

Experimental Protocol:

A detailed, step-by-step methodology for the chlorination process is provided below.

Protocol 1: Chlorination of this compound

Materials:

  • 3-Methylisoxazolo[5,4-b]pyridin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-methylisoxazolo[5,4-b]pyridin-4(5H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-chloro and 4,6-dichloro derivatives.

Quantitative Data Summary:

ProductReagentsReaction ConditionsYield (%)Reference
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridinePOCl₃RefluxNot Reported[1]
4-Chloro-3-methylisoxazolo[5,4-b]pyridinePOCl₃RefluxNot Reported[1]
6-Chloro-3-methylisoxazolo[5,4-b]pyridinePOCl₃RefluxNot Reported[1]

Workflow Diagram:

Chlorination_Workflow start 3-Methylisoxazolo[5,4-b]pyridin-4(5H)-one reagents POCl₃, N,N-Dimethylaniline start->reagents Add reaction Reflux reagents->reaction Heat workup Quench with ice, Neutralize with NaHCO₃, Extract with CH₂Cl₂ reaction->workup Process purification Column Chromatography workup->purification Purify product1 4-Chloro-3-methylisoxazolo[5,4-b]pyridine purification->product1 product2 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine purification->product2

Caption: Workflow for the chlorination of 3-methylisoxazolo[5,4-b]pyridin-4(5H)-one.

Nucleophilic Substitution at the 4-Position

The chloro group at the 4-position of this compound is more mobile and susceptible to nucleophilic displacement compared to the 6-position.[1] This allows for the selective introduction of various functional groups.

Synthesis of 4-Hydrazino- and 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine

This protocol outlines the reaction of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine with hydrazine and methoxide nucleophiles.

Experimental Protocol:

Protocol 2: Nucleophilic Substitution with Hydrazine

Materials:

  • 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the desired product (mono- or di-substitution). Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the 4-hydrazino derivative.

Protocol 3: Nucleophilic Substitution with Methoxide

Materials:

  • 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Round-bottom flask

  • Stirring plate

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add the solution of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine to the sodium methoxide solution at room temperature.

  • Stir the reaction mixture. The reaction conditions (temperature and time) can be varied to control the extent of substitution.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent in vacuo and purify the product by appropriate methods.

Quantitative Data Summary:

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridineHydrazine4-Hydrazino-6-chloro-3-methylisoxazolo[5,4-b]pyridineNot specifiedNot Reported[1]
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridineMethoxide4-Methoxy-6-chloro-3-methylisoxazolo[5,4-b]pyridineNot specifiedNot Reported[1]

Reaction Pathway Diagram:

Nucleophilic_Substitution start 4,6-Dichloro-3-methyl- isoxazolo[5,4-b]pyridine hydrazine Hydrazine start->hydrazine Reacts with methoxide Methoxide start->methoxide Reacts with product_hydrazine 4-Hydrazino-6-chloro-3-methyl- isoxazolo[5,4-b]pyridine hydrazine->product_hydrazine Forms product_methoxide 4-Methoxy-6-chloro-3-methyl- isoxazolo[5,4-b]pyridine methoxide->product_methoxide Forms

Caption: Nucleophilic substitution at the 4-position of the isoxazolopyridine core.

Functionalization of 3-Aminoisoxazolo[5,4-b]pyridine

The amino group at the 3-position provides a handle for various functionalizations, including acylation to form amides.

Synthesis of 3-Acylamino- and 3-Aminoacetylamino-isoxazolo[5,4-b]pyridines

These protocols describe the acylation of 3-aminoisoxazolo[5,4-b]pyridine and subsequent reaction of the chloroacetylated product with secondary amines.[2]

Experimental Protocol:

Protocol 4: Acylation of 3-Aminoisoxazolo[5,4-b]pyridine

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Acid halide (e.g., chloroacetyl chloride, 2-bromopropionyl bromide)

  • Anhydrous solvent (e.g., benzene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine in a suitable anhydrous solvent in a round-bottom flask.

  • Add the corresponding acid halide dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to obtain the desired amide.

Protocol 5: Reaction of 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine with Secondary Amines

Materials:

  • 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine

  • Secondary amine (e.g., morpholine, piperidine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Suspend 3-chloroacetylaminoisoxazolo[5,4-b]pyridine in ethanol in a round-bottom flask.

  • Add an excess of the secondary amine to the suspension.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a small amount of water and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the purified 3-aminoacetylamino derivative.

Quantitative Data Summary:

Starting MaterialReagentProductYield (%)Reference
3-Aminoisoxazolo[5,4-b]pyridineChloroacetyl chloride3-Chloroacetylaminoisoxazolo[5,4-b]pyridineNot Reported[2]
3-Aminoisoxazolo[5,4-b]pyridine2-Bromopropionyl bromide3-(2-Bromopropionylamino)isoxazolo[5,4-b]pyridineNot Reported[2]
3-Chloroacetylaminoisoxazolo[5,4-b]pyridineMorpholine3-(Morpholinoacetylamino)isoxazolo[5,4-b]pyridineNot Reported[2]
3-Chloroacetylaminoisoxazolo[5,4-b]pyridinePiperidine3-(Piperidinoacetylamino)isoxazolo[5,4-b]pyridineNot Reported[2]

Reaction Scheme Diagram:

Amine_Functionalization start 3-Aminoisoxazolo[5,4-b]pyridine reagent1 Acid Halide (e.g., ClCOCH₂Cl) start->reagent1 Acylation intermediate 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine reagent1->intermediate Forms reagent2 Secondary Amine (e.g., Morpholine) intermediate->reagent2 Nucleophilic Substitution product 3-(Morpholinoacetylamino)isoxazolo[5,4-b]pyridine reagent2->product Forms

Caption: Functionalization pathway of 3-aminoisoxazolo[5,4-b]pyridine.

Proposed Protocols for Further Functionalization

While specific literature for the following reactions on this compound was not identified, plausible protocols can be adapted from methodologies applied to similar heterocyclic systems.

Proposed Protocol for Suzuki-Miyaura Cross-Coupling

This proposed protocol is for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-3-methylisoxazolo[5,4-b]pyridine with an arylboronic acid.

Experimental Protocol:

Protocol 6: Suzuki-Miyaura Cross-Coupling (Proposed)

Materials:

  • 4-Chloro-3-methylisoxazolo[5,4-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 4-chloro-3-methylisoxazolo[5,4-b]pyridine, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent.

  • Heat the reaction mixture at 80-120 °C for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Protocol for Nitration

This proposed protocol describes the nitration of this compound, likely at an activated position on the pyridine ring.

Experimental Protocol:

Protocol 7: Nitration (Proposed)

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Stirring plate

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Once the substrate is dissolved, add fuming nitric acid dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃).

  • Collect the precipitated nitro product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Disclaimer: These proposed protocols are based on general procedures for similar compounds and should be optimized for safety and efficiency in a laboratory setting.

References

Application of 3-methylisoxazolo[5,4-b]pyridine in Kinase Inhibitor Design: A Bioisosteric Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 3-methylisoxazolo[5,4-b]pyridine scaffold represents a promising, yet underexplored, chemotype in the design of novel kinase inhibitors. While direct literature on the kinase inhibitory activity of this specific heterocyclic system is limited, its structural features and similarity to known kinase inhibitor scaffolds suggest its potential as a valuable pharmacophore. This document outlines the prospective application of this compound in kinase inhibitor design, primarily through the lens of bioisosterism, and provides generalized protocols for the synthesis and evaluation of such compounds.

The core principle behind the proposed application lies in the concept of bioisosteric replacement, where a functional group in a known active molecule is replaced by another group with similar physical or chemical properties to enhance or maintain biological activity while improving other pharmacological properties. The isoxazolo[5,4-b]pyridine core can be considered a bioisostere of other bicyclic heteroaromatic systems that are prevalent in approved and investigational kinase inhibitors, such as the pyrazolo[3,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds.[1][2]

The nitrogen and oxygen atoms of the isoxazole ring, along with the pyridine nitrogen, can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for Type I and Type II kinase inhibitors. The 3-methyl group provides a vector for further substitution to explore interactions with other pockets within the ATP-binding site.

Potential Kinase Targets:

Based on the activity of structurally related scaffolds, derivatives of this compound could potentially be designed to target a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): such as c-Met, VEGFR, and FGFR, which are often dysregulated in cancer.[1]

  • Non-Receptor Tyrosine Kinases: including members of the Src and Abl families.

  • Serine/Threonine Kinases: such as Aurora kinases and CDKs, which are key regulators of the cell cycle.[3]

The development of a library of this compound derivatives with diverse substitutions at positions 4 and 6 of the pyridine ring would be a rational starting point for screening against a panel of kinases to identify initial hits.

Quantitative Data Summary

As there is a lack of publicly available data on the kinase inhibitory activity of this compound derivatives, the following table is presented as a template for how such data should be structured once generated. For comparative purposes, data for a representative inhibitor from a closely related scaffold, thiazolo[5,4-b]pyridine, is included.

Compound IDTarget KinaseAssay TypeIC50 (nM)Ki (nM)Cell-based Potency (GI50, µM)Reference Compound
Hypothetical-1 Target Kinase XBiochemicalData to be generatedData to be generatedData to be generatedStaurosporine
Hypothetical-2 Target Kinase YRadiometricData to be generatedData to be generatedData to be generatedSunitinib
6r (Thiazolo[5,4-b]pyridine) c-KIT (V560G/D816V)Radiometric4770Not Reported1.15 (HMC1.2 cells)Imatinib

Data for compound 6r is from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of novel this compound-based kinase inhibitors.

Protocol 1: General Synthesis of 4-substituted-3-methylisoxazolo[5,4-b]pyridines

This protocol is based on the known reactivity of related isoxazolopyridine systems.[5]

  • Starting Material: 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine.[5]

  • Nucleophilic Aromatic Substitution: The greater mobility of the halogen at the 4-position allows for selective substitution.[5]

    • Dissolve 1 equivalent of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine in a suitable solvent (e.g., DMF, NMP).

    • Add 1.1 equivalents of the desired amine or alcohol nucleophile.

    • Add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, K₂CO₃).

    • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generic protocol for a competitive binding assay.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution in DMSO, then dilute in kinase buffer.

    • Kinase-Europium-labeled Antibody Mix: Prepare according to the manufacturer's instructions.

    • Alexa Fluor™ 647-labeled Kinase Tracer: Prepare according to the manufacturer's instructions.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilution to each well.

    • Add 5 µL of the Kinase-Antibody mix.

    • Add 5 µL of the Tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound (typically from 100 µM to 1 nM).

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor (this compound derivative) Inhibitor (this compound derivative) Inhibitor (this compound derivative)->Receptor Tyrosine Kinase (RTK)

Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

Experimental Workflow

Kinase Inhibitor Discovery Workflow cluster_0 Design & Synthesis cluster_1 Screening cluster_2 Optimization cluster_3 Preclinical Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis HTS HTS Library Synthesis->HTS Hit Identification Hit Identification HTS->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: General workflow for the discovery and development of novel kinase inhibitors.

Logical Relationship: Bioisosterism

Bioisosteric Relationship Known Kinase Inhibitor Scaffold (e.g., Pyrazolo[3,4-b]pyridine) Known Kinase Inhibitor Scaffold (e.g., Pyrazolo[3,4-b]pyridine) This compound This compound Known Kinase Inhibitor Scaffold (e.g., Pyrazolo[3,4-b]pyridine)->this compound Bioisosteric Replacement Similar Physicochemical Properties Similar Physicochemical Properties Known Kinase Inhibitor Scaffold (e.g., Pyrazolo[3,4-b]pyridine)->Similar Physicochemical Properties This compound->Similar Physicochemical Properties

References

Application Notes and Protocols: The Use of 3-Methylisoxazolo[5,4-b]pyridine as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylisoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid framework make it an ideal building block for the synthesis of complex molecules with diverse biological activities. These application notes provide an overview of its utility, focusing on its role in the development of potent kinase inhibitors, and offer detailed protocols for its incorporation into novel molecular entities.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The isoxazolo[5,4-b]pyridine core is a key pharmacophore in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Derivatives of this scaffold have shown potent activity against several important kinase targets.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target. Isoxazolo[3,4-b]pyridine derivatives have been developed as covalent inhibitors of FLT3, offering a potential strategy to overcome drug resistance.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells. Pyridine-based molecules, including those with fused heterocyclic systems, have been designed as potent CDK2 inhibitors.

c-KIT Inhibitors

The c-KIT receptor tyrosine kinase is another important target in various cancers, including gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives, close structural analogs of isoxazolopyridines, have been identified as potent c-KIT inhibitors capable of overcoming resistance to existing therapies.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Thiazolo[5,4-b]pyridines have been successfully employed as a scaffold for the development of potent PI3K inhibitors.

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a crucial component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Its inhibition is a promising strategy for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and potent Mps1 inhibitors.

Data Presentation: Structure-Activity Relationships

The following tables summarize the biological activity of various complex molecules synthesized using the isoxazolo[5,4-b]pyridine scaffold and its close analogs. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of future compounds.

Table 1: Isoxazolo[3,4-b]pyridine Derivatives as FLT3 Kinase Inhibitors

Compound IDGeneral StructureR GroupTargetIC50 (nM)
F15 (Scaffold A)PhenylFLT3123
C14 (Scaffold B)MethylFLT3256

Scaffold A: 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine Scaffold B: 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine

Table 2: Pyrazolopyridine and Furopyridine Derivatives as CDK2 Inhibitors

Compound IDGeneral StructureTargetIC50 (µM)
1 (Pyridone)CDK20.57
4 (Chloropyridine)CDK20.24
8 (Pyrazolopyridine)CDK20.65
14 (Furopyridine)CDK20.93

General Scaffold: Substituted pyridines, pyrazolopyridines, and furopyridines with naphthyl and thienyl moieties.

Experimental Protocols

Detailed methodologies for the synthesis of complex molecules from this compound are crucial for reproducibility and further development. Below are two representative protocols.

Protocol 1: Conventional Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

This protocol describes the synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide, a compound with potential antibacterial activity.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) in anhydrous tetrahydrofuran, add a few drops of anhydrous pyridine.

  • To this solution, add benzenesulfonyl chloride (0.01 mol) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid precipitate, and wash with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide.

  • Characterize the final product by IR and 1H NMR spectroscopy.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This protocol outlines a rapid and efficient one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives using microwave irradiation.

Materials:

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Active methylene compound (e.g., tetronic acid)

  • 3-Methylisoxazol-5-amine

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and 3-methylisoxazol-5-amine (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power (e.g., 100 W) for a specified time (e.g., 10-20 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visualize a general synthetic workflow and the key signaling pathways modulated by isoxazolo[5,4-b]pyridine derivatives.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product A 3-Methylisoxazolo [5,4-b]pyridine D Palladium-Catalyzed Cross-Coupling A->D B Aryl Halide B->D C Amine E Nucleophilic Aromatic Substitution C->E D->E F Complex Molecule (e.g., Kinase Inhibitor) E->F

Caption: General synthetic workflow for complex molecules.

FLT3_Signaling cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor Isoxazolopyridine Inhibitor Inhibitor->FLT3 Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition.

CDK2_Signaling cluster_substrates Substrates cluster_outcome Cellular Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding & Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F CDK2->E2F Activation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK2 Inhibition Rb->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition

Caption: CDK2 signaling in cell cycle progression.

cKIT_Signaling cluster_downstream Downstream Pathways cluster_outcome Cellular Responses SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Activation PI3K_Akt PI3K/Akt Pathway cKIT->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK JAK_STAT JAK/STAT Pathway cKIT->JAK_STAT Inhibitor Thiazolopyridine Inhibitor Inhibitor->cKIT Inhibition Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation JAK_STAT->Differentiation

Caption: c-KIT receptor signaling pathways.

PI3K_Akt_Signaling cluster_downstream Downstream Effectors cluster_outcome Cellular Functions GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activation PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K Inhibition Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Growth Cell Growth mTOR->Growth

Caption: PI3K/Akt signaling pathway overview.

Mps1_Signaling cluster_mitosis Mitotic Regulation cluster_outcome Cell Cycle Progression Mps1 Mps1 Kinase Kinetochore Kinetochore Mps1->Kinetochore Localization SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Mps1 Inhibition Kinetochore->SAC Activation Mad2 Mad2 SAC->Mad2 Recruitment APC_C APC/C Mad2->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Progression to

Caption: Role of Mps1 in the spindle assembly checkpoint.

Application Notes and Protocols for the Scalable Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 3-methylisoxazolo[5,4-b]pyridine, with a focus on scalability. The protocols are based on established literature methods and include considerations for process optimization, safety, and large-scale production.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. The development of robust and scalable synthetic routes is crucial for its further investigation and potential commercialization. This document outlines two primary methods for the synthesis of derivatives of this scaffold, starting from the readily available 3-methylisoxazol-5-amine.

Synthetic Strategies

Two principal routes for the synthesis of functionalized this compound derivatives are presented. Both methods utilize 3-methylisoxazol-5-amine as the key starting material.

Method A involves the reaction with ethyl 2-cyano-3-ethoxyacrylate, leading to the formation of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. This method is a variation of the Gould-Jacobs reaction.

Method B employs a solvent-free reaction with 2-(bis(methylthio)methylene)malononitrile to yield 4-amino-5-cyano-3-methylisoxazolo[5,4-b]pyridine. This approach offers the advantages of high atom economy and reduced solvent waste.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods at a laboratory scale.

ParameterMethod AMethod B
Product Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate4-Amino-5-cyano-3-methylisoxazolo[5,4-b]pyridine
Starting Material A 3-Methylisoxazol-5-amine3-Methylisoxazol-5-amine
Starting Material B Ethyl 2-cyano-3-ethoxyacrylate2-(bis(methylthio)methylene)malononitrile
Scale 0.01 molNot specified, likely similar to Method A
Reaction Conditions 180-185 °C, neat, catalytic triethylamineFusion, neat
Yield 65%Not specified, but described as giving satisfactory results
Product Appearance Brown crystalsNot specified
Melting Point 238-240 °CNot specified

Experimental Protocols

Method A: Synthesis of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate

This protocol is adapted from the work published in HETEROCYCLES, Vol. 100, No. 6, 2020.[1]

Materials:

  • 3-Methylisoxazol-5-amine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Triethylamine

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 3-methylisoxazol-5-amine (0.98 g, 0.01 mol) and ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 0.01 mol).

  • Add a catalytic amount of triethylamine (3 drops).

  • Heat the reaction mixture to 180-185 °C with stirring.

  • Maintain the temperature for the duration of the reaction (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield brown crystals.

Method B: Synthesis of 4-Amino-5-cyano-3-methylisoxazolo[5,4-b]pyridine

This protocol is also based on the work in HETEROCYCLES, Vol. 100, No. 6, 2020.[1]

Materials:

  • 3-Methylisoxazol-5-amine

  • 2-(bis(methylthio)methylene)malononitrile

Equipment:

  • Reaction vessel suitable for high-temperature fusion

  • Heating apparatus (e.g., sand bath, heating mantle)

  • Stirring mechanism

Procedure:

  • Combine 3-methylisoxazol-5-amine and 2-(bis(methylthio)methylene)malononitrile in a reaction vessel.

  • Heat the mixture to induce fusion and initiate the reaction. The optimal temperature should be determined empirically, likely in the range of 150-200 °C.

  • Stir the molten mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to solidify the product.

  • The crude product can be purified by trituration with a suitable solvent or by recrystallization.

Scale-Up Considerations

Scaling up the synthesis of this compound derivatives requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Transfer:

  • The high-temperature, solvent-free conditions of Method A present a significant heat transfer challenge on a larger scale.

  • The use of a jacketed reactor with a suitable heat transfer fluid is recommended for precise temperature control.

  • Agitation is critical to ensure uniform heat distribution and prevent the formation of hot spots, which could lead to product degradation or side reactions.

Work-up and Purification:

  • Chromatographic purification is generally not feasible for large-scale production.

  • Crystallization: The development of a robust crystallization procedure is the most viable method for purifying the final product on a large scale. A systematic solvent screen should be performed to identify a solvent system that provides good yield and high purity.

  • Extraction: If the crude product is an oil or cannot be easily crystallized, a liquid-liquid extraction work-up may be necessary. The choice of solvents should be guided by safety, environmental impact, and ease of recovery.

Safety:

  • High-Temperature Reactions: Operating reactions at elevated temperatures increases the risk of thermal runaway. A thorough safety assessment, including differential scanning calorimetry (DSC) analysis of the reaction mixture, is recommended to understand the thermal hazards.

  • Reagent Handling: The reagents used in these syntheses may have associated hazards. Appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated area, such as a fume hood or a designated production bay.

Visualizations

Experimental Workflow: Method A

G Workflow for Method A Synthesis start Start reactants Combine 3-Methylisoxazol-5-amine, Ethyl 2-cyano-3-ethoxyacrylate, and Triethylamine start->reactants reaction Heat to 180-185 °C with Stirring reactants->reaction workup Cool to Room Temperature reaction->workup purification Recrystallization workup->purification product Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate purification->product

Caption: Workflow for the synthesis of Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.

Experimental Workflow: Method B

G Workflow for Method B Synthesis start Start reactants Combine 3-Methylisoxazol-5-amine and 2-(bis(methylthio)methylene)malononitrile start->reactants reaction Heat to Fusion with Stirring reactants->reaction workup Cool to Solidify reaction->workup purification Trituration or Recrystallization workup->purification product 4-Amino-5-cyano-3-methylisoxazolo[5,4-b]pyridine purification->product

Caption: Workflow for the synthesis of 4-Amino-5-cyano-3-methylisoxazolo[5,4-b]pyridine.

References

Application Notes and Protocols: In Vitro Assays of 3-Methylisoxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays involving 3-methylisoxazolo[5,4-b]pyridine derivatives, a class of heterocyclic compounds with demonstrated potential in various therapeutic areas, including oncology and infectious diseases. The following sections summarize key quantitative data from published studies and provide detailed experimental protocols for the evaluation of these compounds.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for their antiproliferative, antibacterial, and kinase inhibitory activities. The data presented in the following tables summarizes the in vitro efficacy of selected compounds from this class.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values are common metrics used to quantify this activity.

CompoundCell LineAssay TypeIC50 / CC50 (µM)Reference
3-chloroacetylaminoisoxazolo[5,4-b]pyridineVarious Human and Mouse Tumor Cell LinesNot SpecifiedIn the range of the international activity criterion for synthetic agents (4 microg/ml)
3-(2-bromopropionyl-amino)isoxazolo[5,4-b]pyridineVarious Human and Mouse Tumor Cell LinesNot SpecifiedIn the range of the international activity criterion for synthetic agents (4 microg/ml)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)Proliferation152.56 µg/mL[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast Carcinoma)Proliferation161.08 µg/mL[1]
Compound 3g (oxazolo[5,4-d]pyrimidine derivative)HT29 (Colon Adenocarcinoma)MTT58.4 µM[2]
Antibacterial Activity

Several derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the primary endpoint for these assays.

CompoundBacterial StrainMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[1]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli (ATCC 25922)125, 250, 500[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa (ATCC 27853)125, 250, 500[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coli (ATCC 25922)125, 250, 500[1]
Kinase Inhibitory Activity

The isoxazolo[5,4-b]pyridine scaffold is a component of molecules designed to inhibit protein kinases, which are critical targets in cancer therapy.

CompoundTarget KinaseAssay TypeIC50 (µM)Ki (µM)Reference
(R)-7qNot SpecifiedThermal Shift-17.3 ± 2.8
Compound 11d (pyridone derivative)BRD4Not Specified0.55-[3][4]
Compound 11e (pyridone derivative)BRD4Not Specified0.86-[3][4]
Compound 11f (pyridone derivative)BRD4Not Specified0.80-[3][4]
Compound A01 (pyrazolo[3,4-b]pyridine derivative)TRKANot Specified0.293-[5]
Compound C03 (pyrazolo[3,4-b]pyridine derivative)TRKANot Specified0.056-[5]

Experimental Protocols

The following are detailed protocols for the in vitro assays commonly used to evaluate the biological activity of this compound derivatives.

Antiproliferative Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the control.

Kinase Inhibition: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • Test compound

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer suitable for the specific kinase.

    • In a white, opaque microplate, add the following components in a small reaction volume (e.g., 5 µL for a 384-well plate):

      • Test compound at various concentrations.

      • Kinase.

      • Substrate and ATP (the concentration of ATP should be at or near its Km for the kinase).

    • Initiate the kinase reaction by adding the enzyme or ATP/substrate mix.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL). This will stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10 µL). This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the in vitro evaluation of this compound derivatives.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF7, HT29) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability calc_ic50 IC50 Determination calc_viability->calc_ic50

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

kinase_inhibition_pathway ATP ATP Kinase Protein Kinase (e.g., TRKA, BRD4) ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->Kinase Inhibition Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: General signaling pathway illustrating the mechanism of action for kinase inhibitory this compound derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of isoxazolo[5,4-b]pyridines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over classical heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.

Introduction

Isoxazolo[5,4-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their derivatives have shown a wide range of pharmacological activities.[1] Traditional synthetic routes often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient construction of these valuable scaffolds.[2][3][4] A notable green chemistry approach involves a one-pot, three-component reaction in water under microwave irradiation, without the need for any additional catalyst.[1][2][3]

General Reaction Scheme

The microwave-assisted synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines can be achieved through a one-pot tandem reaction involving an aromatic aldehyde, 3-methylisoxazol-5-amine, and a 1,3-dicarbonyl compound in water.[1]

Scheme 1: General reaction for the synthesis of isoxazolo[5,4-b]pyridines

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1_CHO Aromatic Aldehyde (1) Product Isoxazolo[5,4-b]pyridine Derivative (4) R1_CHO->Product Amine 3-Methylisoxazol-5-amine (2) Amine->Product Dicarbonyl 1,3-Dicarbonyl Compound (3) Dicarbonyl->Product Microwave Microwave Irradiation Microwave->Product Energy Water Water (Solvent) Water->Product Solvent Temp 120 °C Temp->Product Temperature G A 1,3-Dicarbonyl (A) + Aldehyde (1) B Intermediate B A->B Condensation C Intermediate C B->C Michael Addition with 3-methylisoxazol-5-amine (2) D Intermediate D C->D Isomerization Product Isoxazolo[5,4-b]pyridine D->Product Cyclization & Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methylisoxazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The primary synthetic strategies for constructing the isoxazolo[5,4-b]pyridine scaffold include:

  • Multi-component reactions (MCRs): These one-pot reactions often involve the condensation of 5-amino-3-methylisoxazole with a 1,3-dicarbonyl compound or its equivalent and an aldehyde.[1][2] Microwave-assisted MCRs have been shown to be particularly effective, sometimes proceeding in water without a catalyst.[3]

  • Cyclization of substituted pyridines: This approach often starts with a functionalized pyridine, such as a 2-chloro-3-nitropyridine, which undergoes a series of reactions to build the fused isoxazole ring.

  • Annulation of a pyridine ring onto a pre-existing isoxazole: This involves reacting a functionalized isoxazole, typically 5-aminoisoxazole derivatives, with reagents that form the pyridine ring.

Q2: What are the key advantages of using microwave-assisted synthesis for this reaction?

A2: Microwave irradiation offers several benefits for the synthesis of isoxazolo[5,4-b]pyridines, including significantly reduced reaction times, often from hours to minutes, and improved yields.[2] This technique can also promote reactions in environmentally friendly solvents like water and can sometimes eliminate the need for a catalyst.[3]

Q3: Are there any "green" synthesis options for this compound?

A3: Yes, several eco-friendly protocols have been developed. A notable example is the one-pot, three-component synthesis of isoxazolo[5,4-b]pyridines in water under microwave irradiation, which proceeds without any additional catalyst.[3] Ultrasound-assisted synthesis in acetic acid, where the acid serves as both solvent and catalyst, is another green alternative.[4]

Q4: What are some common applications of isoxazolo[5,4-b]pyridine derivatives?

A4: Isoxazolo[5,4-b]pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for potential applications as antiviral, antitumor, and monoamine oxidase inhibitors.

Troubleshooting Guide

Low or No Product Yield
Question Potential Cause Suggested Solution
Why is my reaction yield consistently low? Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. For multi-component reactions, the order of addition of reagents may also be critical.Optimize Reaction Parameters: Systematically vary the temperature and reaction time. Screen different solvents; for instance, microwave-assisted synthesis in water has been reported to give good yields.[3] Consider a step-wise approach where the Knoevenagel condensation product is formed first, followed by the addition of the aminoisoxazole.
Inefficient Catalysis: The choice and loading of the catalyst are crucial. Acid catalysts like p-toluenesulfonic acid (p-TSA) or iodine are often used to promote cyclization.Screen Catalysts and Loading: If using a catalyst, experiment with different options such as p-TSA or iodine. Optimize the catalyst loading; typically, a catalytic amount is sufficient, and excess catalyst can sometimes lead to side reactions.
Decomposition of Starting Materials: 5-aminoisoxazoles can be unstable under harsh reaction conditions, such as high temperatures or strong acids/bases.Use Milder Conditions: Employ milder reaction conditions where possible. Consider using microwave or ultrasound-assisted synthesis, which can accelerate the reaction at lower bulk temperatures.[2][4] Protecting groups may be necessary for certain functionalities on the starting materials.
My reaction is not proceeding to completion. Insufficient Activation: The electrophilic or nucleophilic character of the reactants may not be sufficiently enhanced under the current conditions.Increase Activation: For reactions involving carbonyl compounds, ensure the catalyst is active. For microwave-assisted reactions, ensure adequate power and even heating. For syntheses starting from halo-pyridines, consider using a palladium catalyst to facilitate cross-coupling reactions.
Product Purity Issues
Question Potential Cause Suggested Solution
How can I remove persistent impurities from my final product? Formation of Isomeric Byproducts: In multi-component reactions, the formation of regioisomers is a common issue, leading to purification challenges.Optimize for Regioselectivity: The choice of solvent and catalyst can influence the regioselectivity of the reaction. For example, in some divergent syntheses, different silver salts and a phosphoric acid catalyst have been used to selectively form different isomers.[4][5] Careful analysis of the reaction mechanism can help in designing conditions that favor the desired isomer.
Unreacted Starting Materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials.Improve Reaction Conversion: Refer to the "Low or No Product Yield" section to optimize reaction conditions. For purification, consider column chromatography with a carefully selected solvent system. Recrystallization can also be an effective method for removing unreacted starting materials.
Side Reactions: Undesired side reactions can lead to a complex mixture of products. For example, self-condensation of the dicarbonyl compound can occur.Modify Reaction Conditions: Adjusting the reaction temperature, concentration of reactants, and order of addition can minimize side reactions. A stepwise approach, where intermediates are isolated, can sometimes provide a cleaner product.

Data on Reaction Conditions and Yields

Table 1: Effect of Reaction Conditions on the Yield of Isoxazolo[5,4-b]pyridine Derivatives in a Three-Component Reaction

EntryAldehyde1,3-DicarbonylCatalystSolventMethodTimeYield (%)Reference
14-FluorobenzaldehydeTetronic AcidNoneWaterMicrowave10 min85[3]
2BenzaldehydeTetronic Acidp-TSAEthanolConventional6 h78[1]
34-ChlorobenzaldehydeDimedoneIodineAcetic AcidUltrasound30 min92[4]
44-Nitrobenzaldehyde1,3-IndanedioneNoneWaterMicrowave15 min88[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis in Water

This protocol is adapted from a green chemistry approach for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines.[3]

  • Reactant Preparation: In a microwave-safe vessel, combine 3-methyl-5-aminoisoxazole (1 mmol), the desired aromatic aldehyde (1 mmol), and a suitable 1,3-dicarbonyl compound (e.g., tetronic acid or 1,3-indanedione) (1 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 10-15 minutes.

  • Work-up and Purification: After cooling, the solid product is typically collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol is based on an efficient and straightforward synthesis of isoxazolo[5,4-b]pyridines using ultrasound irradiation.[4]

  • Reactant Mixture: In a suitable flask, mix the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst: Add acetic acid (5 mL), which acts as both the solvent and the catalyst.

  • Sonication: Immerse the flask in an ultrasonic bath and irradiate the mixture at a specified frequency and power for 30-45 minutes.

  • Isolation and Purification: After the reaction is complete, the mixture is typically poured into cold water, and the precipitated solid is collected by filtration. The product can be further purified by recrystallization.

Visualizing the Synthesis

General Workflow for Multi-Component Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A Aromatic Aldehyde D Knoevenagel Condensation A->D B 1,3-Dicarbonyl Compound B->D C 3-Methyl-5-aminoisoxazole E Michael Addition C->E D->E Intermediate Formation F Cyclization & Dehydration E->F G This compound Derivative F->G

Caption: A simplified workflow for the multi-component synthesis of 3-methylisoxazolo[5,4-b]pyridines.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Q1 Check Reaction Conditions Start->Q1 A1 Optimize Temperature, Time, Solvent Q1->A1 Suboptimal? Q2 Examine Catalyst Q1->Q2 Optimal A1->Q2 A2 Screen Catalysts & Optimize Loading Q2->A2 Inefficient? Q3 Analyze for Side Products Q2->Q3 Efficient A2->Q3 A3 Adjust Stoichiometry or Order of Addition Q3->A3 Present? A4 Improve Purification Method (Chromatography, Recrystallization) Q3->A4 Absent End Improved Yield & Purity A3->End A4->End

Caption: A logical troubleshooting workflow for improving the yield and purity of the synthesis.

References

Technical Support Center: Purification of 3-methylisoxazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-methylisoxazolo[5,4-b]pyridine analogs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound analogs.

Issue 1: Product streaks or does not move from the baseline on a silica gel TLC plate.

This is a common issue for polar and basic compounds like many this compound analogs. The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silica gel, leading to poor mobility and streaking.

  • Answer:

    • Modify the mobile phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% triethylamine (NEt₃) in your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

      • A solution of 1-10% ammonium hydroxide in methanol, which can then be used as a polar component in a solvent system with dichloromethane.[1]

    • Increase solvent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system). For very polar compounds, a system like 10% methanol in dichloromethane is a good starting point.[2]

    • Consider an alternative stationary phase: If modifying the mobile phase is ineffective, consider using a different stationary phase for chromatography.

      • Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

      • Reverse-phase silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying polar compounds that behave poorly on normal-phase silica.[1]

Issue 2: Poor separation between the desired product and impurities during column chromatography.

Even with a suitable solvent system identified by TLC, separation on a column can sometimes be challenging due to the presence of closely related impurities.

  • Answer:

    • Optimize the solvent system: A solvent system that gives your product an Rf value of 0.2-0.3 on TLC is often a good starting point for column chromatography.

    • Use a shallow gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient of increasing solvent polarity can improve separation. Start with a less polar solvent system and gradually introduce a more polar one.

    • Dry loading: If your compound is not very soluble in the column eluent, it can be adsorbed onto a small amount of silica gel and loaded onto the column as a solid.[3] This can lead to sharper bands and better separation.

    • Consider a different solvent system: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might change the elution order of your compounds.

Issue 3: The purified product is not pure enough after a single purification step.

Sometimes, a single purification technique is insufficient to achieve the desired level of purity, especially when dealing with complex reaction mixtures.

  • Answer:

    • Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. A specific protocol for a related compound involves recrystallization from ethanol and DMSO-d6.[4] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

    • Sequential purification: Combine different purification techniques. For example, after an initial column chromatography, the partially purified product can be further purified by recrystallization or preparative thin-layer chromatography (prep-TLC).

    • Wash with an appropriate solvent: If the impurity is significantly more or less polar than your product, a simple wash with a suitable solvent might remove it. For example, if your product is sparingly soluble in ether, washing the solid with ether could remove nonpolar impurities.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvent systems for TLC analysis of this compound analogs?

  • A1: Due to the polar and potentially basic nature of these compounds, here are some good starting points for TLC solvent systems:

    • For moderately polar analogs:

      • Ethyl acetate/Hexane (e.g., starting with 1:1 and adjusting the ratio)

      • Dichloromethane/Methanol (e.g., starting with 95:5)

    • For more polar or basic analogs:

      • Dichloromethane/Methanol with 1% Triethylamine

      • Dichloromethane/ (10% NH₄OH in Methanol) (e.g., starting with 9:1)[1]

Q2: My compound is a solid. What is a good general approach for recrystallization?

  • A2: A general protocol for recrystallization is as follows:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • For a specific analog, recrystallization from ethanol and DMSO-d6 has been reported to yield high-quality crystals.[4]

Q3: How can I remove colored impurities from my product?

  • A3: Colored impurities are often highly conjugated nonpolar compounds.

    • Charcoal treatment: Dissolving the product in a suitable solvent and adding a small amount of activated charcoal can adsorb the colored impurities. The charcoal is then removed by filtration through celite.

    • Column chromatography: Often, colored impurities will have very different polarity from your desired product and can be easily separated by column chromatography.

Q4: My product seems to be degrading on the silica gel column. What can I do?

  • A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.

    • Deactivate the silica gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading your compound. This will neutralize the acidic sites.

    • Use an alternative stationary phase: As mentioned in the troubleshooting guide, alumina or reverse-phase silica are good alternatives for acid-sensitive compounds.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound Analogs

Polarity of AnalogRecommended Solvent SystemAdditives for Basic Analogs
Low to MediumEthyl Acetate / Hexane0.5 - 2% Triethylamine
Medium to HighDichloromethane / Methanol0.5 - 2% Triethylamine
High / BasicDichloromethane / (Ammonia in Methanol)Pre-mixed (e.g., 7N NH₃ in MeOH)

Table 2: General Recrystallization Solvents

Solvent CategoryExamples
AlcoholsEthanol, Methanol, Isopropanol
EstersEthyl Acetate
Chlorinated SolventsDichloromethane
Aprotic Polar SolventsAcetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
EthersDiethyl Ether, Tetrahydrofuran (THF)
HydrocarbonsHexane, Toluene

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography

  • Select the Solvent System: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound.

  • Pack the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a pump or an inert gas line) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Place the crude solid in a flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, and a colorless product is expected, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inner wall of the flask with a glass rod or cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Impurities present pure_product Pure Product tlc->pure_product Single spot, high purity check_purity Check Purity (TLC, NMR, etc.) column->check_purity recrystallize Recrystallization recrystallize->check_purity check_purity->recrystallize Purity < 95% check_purity->pure_product Purity > 95%

Caption: General workflow for the purification of this compound analogs.

Troubleshooting_TLC start TLC Issue: Streaking or Rf = 0 add_base Add Base to Eluent (e.g., NEt3 or NH4OH) start->add_base Is the compound basic? increase_polarity Increase Solvent Polarity (e.g., more MeOH in DCM) start->increase_polarity Is the compound highly polar? change_stationary_phase Change Stationary Phase (Alumina or Reverse Phase) start->change_stationary_phase If other methods fail solution Problem Solved add_base->solution increase_polarity->add_base increase_polarity->solution change_stationary_phase->solution

Caption: Troubleshooting guide for common TLC issues with polar/basic compounds.

References

Technical Support Center: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylisoxazolo[5,4-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The two primary retrosynthetic approaches to the isoxazolo[5,4-b]pyridine core involve either starting with a pre-formed isoxazole or a pre-formed pyridine ring. For this compound, the most frequently employed starting materials are:

  • 3-Amino-5-methylisoxazole: This is a common building block where the pyridine ring is constructed onto the isoxazole core. It is often reacted with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.

  • 3-Amino-2-chloropyridine: In this approach, the isoxazole ring is annulated onto the pyridine scaffold. This typically involves a condensation reaction with a β-keto ester like ethyl acetoacetate, followed by cyclization.

Q2: What are the likely side products I might encounter in my reaction mixture?

While specific side product profiles can be highly dependent on the exact reaction conditions, several common classes of impurities can be anticipated based on the reactivity of the starting materials and intermediates. These include:

  • Regioisomers: In syntheses starting from 3-amino-5-methylisoxazole and an unsymmetrical three-carbon component, the formation of a regioisomeric isoxazolo[5,4-b]pyridine product is possible. The regioselectivity of the condensation can be influenced by factors such as the solvent and the nature of the catalyst.[1]

  • Ring-Opened Amides: When using 3-amino-2-chloropyridine, incomplete cyclization or hydrolysis of an intermediate can lead to the formation of ring-opened amide side products. For instance, in a related reaction, the condensation of 3-amino-2-chloropyridine with ethyl 2-aminobenzoate was found to produce a ring-opened benzamide as a side product.[2]

  • Dihydroisoxazolopyridines: The final step in many isoxazolopyridine syntheses is an aromatization. Incomplete oxidation can result in the presence of the corresponding dihydro-isoxazolopyridine derivative as an impurity. The formation of such partially saturated systems has been observed in related heterocyclic syntheses.

  • Starting Material Dimers: Under certain conditions, particularly with heating, aminopyridines can undergo self-condensation or dimerization.[3] While less common, this possibility should be considered, especially if the desired reaction is sluggish.

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Residual 3-amino-5-methylisoxazole or 3-amino-2-chloropyridine may be present in the crude product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact yield. For condensations involving 3-amino-5-methylisoxazole, consider screening different solvents and acidic or basic catalysts to optimize the reaction.[1]
Side Product Formation If significant side product formation is observed, a change in reaction conditions may be necessary. For example, if a ring-opened amide is a major byproduct when starting from 3-amino-2-chloropyridine, a stronger dehydrating agent or a higher temperature for the cyclization step might be required.
Degradation of Starting Material 3-Amino-5-methylisoxazole can exhibit limited stability under certain conditions.[1] Ensure the quality of the starting material and consider performing the reaction under an inert atmosphere if degradation is suspected.
Issue 2: Difficult Purification and Presence of Multiple Spots on TLC
Potential Cause Troubleshooting Suggestion
Formation of Regioisomers The presence of a closely running spot on TLC may indicate a regioisomer. Purification by column chromatography with a carefully selected eluent system may be required. In some cases, fractional crystallization can also be effective. Altering the reaction conditions (e.g., solvent, catalyst) may improve the regioselectivity of the reaction.[1]
Presence of Dihydro-isoxazolopyridine If a dihydro intermediate is present, an oxidative workup step may be necessary. This could involve bubbling air through the reaction mixture or adding a mild oxidizing agent.
Residual Starting Materials Unreacted starting materials can often be removed by an acidic or basic wash during the workup. For example, unreacted 3-amino-2-chloropyridine can be removed by washing the organic layer with a dilute acid solution.
Complex Mixture of Side Products If the reaction produces a complex mixture, a thorough re-evaluation of the reaction conditions is warranted. Lowering the reaction temperature or changing the order of addition of reagents may help to minimize side reactions.

Experimental Protocols

Synthesis of this compound via Condensation of 3-Amino-5-methylisoxazole

This protocol is a generalized procedure based on common methods for the synthesis of isoxazolo[5,4-b]pyridines from 3-amino-5-methylisoxazole.

  • Reaction Setup: To a solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the appropriate α,β-unsaturated ketone or 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), if required.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Potential Side Product Pathways cluster_0 Route A: From 3-Amino-5-methylisoxazole cluster_1 Route B: From 3-Amino-2-chloropyridine A_start 3-Amino-5-methylisoxazole + Dicarbonyl A_desired This compound A_start->A_desired Desired Cyclization A_side1 Regioisomeric Product A_start->A_side1 Alternative Cyclization A_side2 Dihydro Intermediate A_desired->A_side2 Incomplete Oxidation B_start 3-Amino-2-chloropyridine + Ethyl Acetoacetate B_desired This compound B_start->B_desired Desired Condensation/Cyclization B_side1 Ring-Opened Amide B_start->B_side1 Incomplete Cyclization B_side2 Dimer of Starting Material B_start->B_side2 Self-Condensation

References

optimization of reaction conditions for 3-methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-methylisoxazolo[5,4-b]pyridine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield of this compound can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly 5-amino-3-methylisoxazole. Impurities or degradation of starting materials can significantly hinder the reaction.

    • Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. For instance, some methods, like thermal decomposition of intermediates, have shown high yields (up to 81%) at specific temperatures such as 100°C. Conversely, other methods may require higher temperatures, such as 180-185°C for reactions involving ethyl 2-cyano-3-ethoxyacrylate.[1] Carefully review the optimal temperature for your specific protocol.

      • Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion or product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Atmosphere: Some reactions may be sensitive to air or moisture. If applicable, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Activity: If your synthesis involves a catalyst (e.g., p-toluenesulfonic acid, iodine, or a palladium catalyst for coupling reactions), its activity is crucial.[2]

      • Ensure the catalyst is not expired or deactivated.

      • Optimize the catalyst loading; too little may result in incomplete conversion, while too much can sometimes lead to side reactions.

    • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Common solvents for similar syntheses include ethanol, acetic acid, and dimethylformamide (DMF). The choice of solvent should be appropriate for the specific reaction conditions.

Issue 2: Formation of Multiple Products/Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I minimize these and isolate my target compound?

  • Answer: The formation of side products is a common challenge. Here are some strategies to address this issue:

    • Control of Reaction Conditions:

      • Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of undesired byproducts.

      • Order of Reagent Addition: In multi-component reactions, the order in which you add the reagents can be critical. Follow the established protocol carefully.

    • Stoichiometry: Ensure the correct stoichiometric ratios of your reactants. An excess of one reactant may lead to the formation of side products.

    • Purification: If side product formation is unavoidable, effective purification is key.

      • Column Chromatography: This is a common and effective method for separating the desired product from impurities. The choice of solvent system for chromatography is crucial for good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. One study mentions recrystallization from ethanol.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?

  • Answer: Effective product isolation is crucial for obtaining a pure sample. Consider the following:

    • Work-up Procedure: The work-up procedure is critical for removing excess reagents and byproducts. A typical work-up may involve quenching the reaction, followed by extraction with an appropriate organic solvent and washing with brine or water.

    • Purification Techniques:

      • Column Chromatography: As mentioned, this is a powerful technique. You will need to determine the optimal solvent system through TLC analysis to achieve good separation.

      • Recrystallization: For solid products, recrystallization is an excellent method for purification. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature. A documented method mentions washing the solid formed with petroleum ether and then recrystallizing from ethanol.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of this compound.

  • Question 1: What are the common starting materials for the synthesis of this compound?

  • Answer: The most common and crucial starting material is 5-amino-3-methylisoxazole .[1][2] This is often reacted with various reagents to construct the fused pyridine ring. Other reactants can include:

    • Ethyl 2-cyano-3-ethoxyacrylate[1]

    • 2-(bis(methylthio)methylene)malononitrile[1]

    • Aromatic aldehydes and a 1,3-dicarbonyl compound in a one-pot three-component reaction.[2]

    • Substituted pyridines, such as 2-chloro-3-nitropyridines, which can undergo cyclization to form the isoxazole ring.[4]

  • Question 2: What types of catalysts are typically used in this synthesis?

  • Answer: The choice of catalyst depends on the specific synthetic route. Common catalysts include:

    • Acid Catalysts: p-Toluenesulfonic acid and iodine are used in some multi-component reactions.[2]

    • Palladium Catalysts: For syntheses involving cross-coupling reactions, palladium catalysts like Pd(dppf)Cl₂ are employed.

  • Question 3: What are the recommended solvents for this reaction?

  • Answer: The solvent choice is highly dependent on the reaction type and temperature requirements. Commonly used solvents include:

    • Ethanol: Often used for recrystallization and as a reaction solvent.[1][3]

    • Acetic Acid: Can act as both a solvent and a catalyst in certain reactions.

    • Dimethylformamide (DMF): A high-boiling polar aprotic solvent suitable for reactions requiring elevated temperatures.

    • Tetrahydrofuran (THF): A common solvent for organometallic reactions.[3]

  • Question 4: How can I monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete.

  • Question 5: Are there any alternative energy sources for promoting the reaction?

  • Answer: Yes, alternative energy sources have been successfully employed to improve reaction efficiency:

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient method for producing isoxazolo[5,4-b]pyridines, often leading to higher yields and shorter reaction times (with reported yields of 67-90%).[2]

    • Ultrasonication: Sonochemistry can also be used to accelerate reaction rates and improve selectivity.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodKey ReagentsCatalystConditionsYield (%)Reference
Thermal DecompositionIntermediate from diazo compoundNone100°C, 1h81%Inferred from similar synthesis
Three-component ReactionAromatic aldehyde, 1,3-dione, 5-amino-3-methylisoxazole-Microwave67-90%[2]
Reaction with Acrylate5-amino-3-methylisoxazole, ethyl 2-cyano-3-ethoxyacrylateTriethylamine180-185°C, 6h65%[1]
From Substituted Pyridine2-chloro-3-nitropyridinesBase (e.g., K₂CO₃)VariesHigh Yields[4]

Experimental Protocols

Protocol 1: Synthesis from 5-Amino-3-methylisoxazole and Ethyl 2-cyano-3-ethoxyacrylate [1]

  • Reactants:

    • 5-amino-3-methylisoxazole (1 equivalent)

    • Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent)

    • Triethylamine (catalytic amount, e.g., 3 drops)

  • Procedure:

    • Combine 5-amino-3-methylisoxazole and ethyl 2-cyano-3-ethoxyacrylate in a reaction vessel.

    • Add a catalytic amount of triethylamine.

    • Heat the mixture in an oil bath at 180-185°C for 6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the resulting solid with petroleum ether.

    • Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

Protocol 2: General Procedure for Microwave-Assisted Three-Component Synthesis [2]

  • Reactants:

    • Aromatic aldehyde (1 equivalent)

    • 1,3-dicarbonyl compound (e.g., dimedone or tetronic acid) (1 equivalent)

    • 5-amino-3-methylisoxazole (1 equivalent)

    • Solvent (e.g., ethanol or acetic acid)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aromatic aldehyde, 1,3-dicarbonyl compound, and 5-amino-3-methylisoxazole in a suitable solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time (optimization may be required).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • Isolate the product by filtration if it precipitates.

    • Purify the product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Starting Materials (e.g., 5-amino-3-methylisoxazole) mix Mix Reagents and Catalyst reagents->mix solvent Choose Appropriate Solvent (e.g., Ethanol, Acetic Acid) solvent->mix react Apply Reaction Conditions (Heating / Microwave) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Column Chromatography / Recrystallization) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst optimize_purification Optimize Purification Method to Minimize Loss check_reagents->optimize_purification check_conditions->optimize_purification check_catalyst->optimize_purification success Improved Yield optimize_purification->success

Caption: Troubleshooting decision tree for addressing low product yield.

References

overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-methylisoxazolo[5,4-b]pyridine and related compounds. The following information is based on general principles for small molecules with similar heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: My compound has precipitated out of my aqueous buffer. What are the initial troubleshooting steps?

A2: Precipitation is a common issue for poorly soluble compounds. Here are some initial steps to consider:

  • pH Adjustment: The pyridine moiety in your compound is basic and can be protonated at acidic pH.[6] This can significantly increase aqueous solubility. Try dissolving the compound in a buffer with a lower pH.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound.[6][7] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Temperature: Gently warming the solution can sometimes help to redissolve the precipitate, although be cautious of potential degradation at higher temperatures.[2]

Q3: What are some common formulation strategies to improve the solubility of isoxazole and pyridine-containing compounds for in vitro and in vivo studies?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[3][5][8] The choice of method will depend on the specific application.

  • For in vitro assays:

    • Co-solvency: Using a small percentage of a co-solvent like DMSO is a common practice.

    • Surfactant Solubilization: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.[6][7]

  • For in vivo studies:

    • Lipid-Based Formulations: These include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[4][8]

    • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[3][5]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[4][9]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[5][8]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Compound is insoluble in aqueous buffers at neutral pH. High crystal lattice energy and low polarity.1. pH Adjustment: Test solubility in a range of acidic buffers (e.g., pH 2-5).2. Co-solvents: Prepare a stock solution in 100% DMSO and dilute into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.3. Formulation: Consider using a cyclodextrin-based formulation for initial screening.
Precipitation occurs upon dilution of a DMSO stock solution into an aqueous medium. The compound has exceeded its thermodynamic solubility in the final solvent mixture.1. Lower the Final Concentration: Determine the maximum soluble concentration in the final buffer system.2. Use a Different Co-solvent: Test other co-solvents like ethanol or PEG 400.3. Incorporate Surfactants: Add a small amount of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to the aqueous medium.
Low bioavailability is observed in animal studies despite good in vitro activity. Poor dissolution rate in the gastrointestinal tract and/or poor permeability.1. Particle Size Reduction: Micronize or nanosize the compound to improve its dissolution rate.[5]2. Amorphous Solid Dispersions: Formulate the compound as a solid dispersion with a suitable polymer to prevent crystallization and enhance dissolution.[3]3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) to present the drug in a solubilized form for absorption.[4][8]

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents
  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO.

  • In separate microcentrifuge tubes, add 98 µL of various aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 4.0).

  • Add 2 µL of the DMSO stock solution to each tube to achieve a final concentration of 200 µg/mL with 2% DMSO.

  • Vortex each tube for 1 minute.

  • Visually inspect for any precipitation immediately and after 1 hour at room temperature.

  • For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (for early-stage formulation)
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 20% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours.

  • Filter the suspension through a 0.22 µm filter to remove the undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate by HPLC-UV.

  • The resulting solution can be used for in vitro experiments or further processed (e.g., lyophilized) for in vivo studies.[9]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Advanced Formulation cluster_goal Goal problem Poor Aqueous Solubility of This compound ph_adjustment pH Adjustment problem->ph_adjustment Initial Approach cosolvents Co-solvent Screening problem->cosolvents Alternative lipid_formulation Lipid-Based Formulations ph_adjustment->lipid_formulation If Insufficient solid_dispersion Solid Dispersions ph_adjustment->solid_dispersion If Insufficient goal Enhanced Solubility & Bioavailability ph_adjustment->goal If Successful cosolvents->lipid_formulation If Insufficient cosolvents->solid_dispersion If Insufficient particle_size Particle Size Reduction cosolvents->particle_size If Insufficient cyclodextrin Cyclodextrin Complexation cosolvents->cyclodextrin If Insufficient cosolvents->goal If Successful lipid_formulation->goal solid_dispersion->goal particle_size->goal cyclodextrin->goal

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway_placeholder compound This compound (Poorly Soluble) formulation Solubility Enhanced Formulation compound->formulation Formulation Strategy absorption Systemic Absorption formulation->absorption target Molecular Target (e.g., Kinase) absorption->target downstream Downstream Signaling target->downstream response Biological Response downstream->response

Caption: Logical relationship from formulation to biological response.

References

Technical Support Center: Isoxazolo[5,4-b]pyridines NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted isoxazolo[5,4-b]pyridines.

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Signals in ¹H or ¹³C NMR Spectra

Broad peaks are a common issue when analyzing nitrogen-containing heterocycles, which can obscure coupling patterns and complicate structural elucidation.[1]

Troubleshooting Workflow:

G start Start: Broad NMR Signals Observed check_shim Step 1: Check Magnet Shimming Is the lineshape of a known sharp signal (e.g., TMS) symmetrical and narrow? start->check_shim shim_no Re-shim the spectrometer. Consult instrument manager if problem persists. check_shim->shim_no No shim_yes Shimming is OK check_shim->shim_yes Yes check_conc Step 2: Evaluate Sample Concentration Is the sample highly concentrated? shim_no->check_conc shim_yes->check_conc conc_yes Dilute the sample. High viscosity leads to broader lines. check_conc->conc_yes Yes conc_no Concentration is likely not the issue check_conc->conc_no No check_solid Step 3: Check for Particulates Is the solution perfectly clear? conc_yes->check_solid conc_no->check_solid solid_yes Filter the sample through a glass wool plug into a clean NMR tube. check_solid->solid_yes Yes solid_no Sample is free of solids check_solid->solid_no No check_quadrupole Step 4: Consider Quadrupolar Broadening Are protons/carbons near the pyridine or isoxazole nitrogen atoms particularly broad? solid_yes->check_quadrupole solid_no->check_quadrupole quad_yes This is an inherent effect of the ¹⁴N nucleus. [3] Consider ¹⁵N decoupling experiments or using ¹⁵N-labeled compounds if feasible. check_quadrupole->quad_yes Yes quad_no Broadening seems general check_quadrupole->quad_no No check_exchange Step 5: Assess for Chemical Exchange Could rotamers or tautomers be present? quad_yes->check_exchange quad_no->check_exchange exchange_yes Acquire spectrum at elevated temperature to coalesce signals. Alternatively, add a trace amount of acid (e.g., TFA) to sharpen signals from prototropic tautomers. [1, 8] check_exchange->exchange_yes Yes end_node End: If issues persist, consider paramagnetic impurities or sample degradation. check_exchange->end_node No exchange_yes->end_node

Caption: Troubleshooting workflow for broad NMR signals.

Issue 2: Unexpected Chemical Shifts or Signal Overlap

The chemical environment of the isoxazolo[5,4-b]pyridine core is sensitive to substitution, solvent, and pH.

Troubleshooting Steps:

  • Verify Solvent Effects: Chemical shifts can vary significantly between solvents.[2] Spectra recorded in aromatic solvents like benzene-d₆ often show different chemical shift patterns compared to those in chloroform-d₃, which can sometimes resolve overlapping signals.[3]

  • Check for Protonation: The nitrogen atoms in the pyridine ring can be protonated by acidic impurities or solvents, leading to significant downfield shifts of adjacent protons.[4] If an acidic species is suspected, consider adding a drop of D₂O to see if any signals shift or disappear, or re-purifying the sample.

  • Compare with Reference Data: Compare your observed shifts with literature values for similar isoxazolo[5,4-b]pyridine structures. Note that substitution patterns will heavily influence the exact values.

  • Perform 2D NMR: If signal overlap is severe, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) are essential for unambiguous assignment.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals near the nitrogen atoms in my spectrum broad? A1: This is likely due to quadrupolar broadening from the ¹⁴N nucleus (spin I=1).[5] The electric quadrupole moment of ¹⁴N interacts with the local electric field gradient, leading to rapid relaxation and broadening of signals from nearby nuclei. The effect is stronger for nuclei closer to the nitrogen.[5]

Q2: My spectrum has unexpected peaks at ~1.58, ~2.05, and ~7.26 ppm. What are they? A2: These are common impurities. A peak around 1.58 ppm in many deuterated solvents is often attributed to water.[6] A peak at ~2.05 ppm in CDCl₃ is acetone, and the residual solvent peak for CDCl₃ appears at ~7.26 ppm.[6][7] Always use clean NMR tubes and high-quality deuterated solvents to minimize these contaminants.[8]

Q3: I see a broad peak that disappears when I add a drop of D₂O. What is it? A3: This indicates an exchangeable proton, such as an alcohol (-OH), amine (-NH₂), or amide (-NH-).[3] The deuterium from D₂O exchanges with the proton, making it "invisible" in the ¹H NMR spectrum.

Q4: My ¹³C NMR spectrum has a very low signal-to-noise ratio. How can I improve it? A4: The ¹³C nucleus is much less sensitive than ¹H.[8] To improve the signal-to-noise ratio, you can:

  • Increase the sample concentration (50-100 mg is typical for ¹³C NMR).[9]

  • Increase the number of scans acquired.

  • Ensure proper setting of relaxation delays (d1), especially for quaternary carbons.

Q5: The integration of my aromatic signals does not match the expected proton count. Why? A5: This can be due to several factors:

  • Overlapping Signals: A solvent or impurity peak may be overlapping with your signals of interest.[3]

  • Poor Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integrating.

  • Slow Relaxation: Quaternary carbons or protons with long relaxation times might not fully relax between scans, leading to inaccurate integrals. Increase the relaxation delay (d1) to mitigate this.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Isoxazolo[5,4-b]pyridine Core

Proton PositionTypical Chemical Shift (δ, ppm) in CDCl₃Notes
H-38.5 - 9.0Highly dependent on substitution at C-3.
H-57.5 - 8.0Influenced by substituents on the pyridine ring.
H-68.8 - 9.2Typically the most downfield proton due to proximity to pyridine N.
H-77.2 - 7.7Influenced by substituents on the pyridine ring.

Note: These are approximate ranges. Actual values are highly dependent on the specific substituents and the solvent used.[10][11][12]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Isoxazolo[5,4-b]pyridine Core

Carbon PositionTypical Chemical Shift (δ, ppm) in CDCl₃/DMSO-d₆Notes
C-3155 - 165
C-3a160 - 170Quaternary carbon, often a lower intensity signal.
C-5120 - 130
C-6145 - 155
C-7115 - 125
C-7a140 - 150Quaternary carbon, often a lower intensity signal.

Note: Data compiled from general knowledge of pyridine and isoxazole chemical shifts.[13][14][15] Specific values will vary based on substitution.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR

G start Start: Purified Compound weigh 1. Weigh 5-10 mg for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. start->weigh dissolve 2. Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve mix 3. Mix gently (vortex if needed) until the solid is fully dissolved. dissolve->mix filter_prep 4. Place a small plug of glass wool into a Pasteur pipette. mix->filter_prep filter 5. Filter the solution through the pipette into a clean, high-quality NMR tube. filter_prep->filter cap 6. Cap the NMR tube securely. filter->cap end_node End: Sample is ready for analysis cap->end_node

Caption: Workflow for preparing a standard NMR sample.

Detailed Steps:

  • Weigh Sample: Accurately weigh 5-10 mg of your purified isoxazolo[5,4-b]pyridine derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a small, clean glass vial.[9][16]

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[9] The solvent level in a standard 5 mm tube should be at least 4 cm.[16][17]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A clear, homogeneous solution is critical for high-quality spectra.[18]

  • Filter the Sample: To remove any microscopic solid particles that can ruin spectral quality, filter the sample.[8][16] Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.[8]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: Standard ¹H NMR Data Acquisition
  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and check the depth with the appropriate gauge. Place the sample in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is essential for sharp lines.

  • Acquire Spectrum:

    • Load a standard proton experiment parameter set.

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • Process Data:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

References

stability challenges of the isoxazolo[5,4-b]pyridine ring system

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the isoxazolo[5,4-b]pyridine ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with the isoxazolo[5,4-b]pyridine ring system?

A1: The main stability challenges arise from the isoxazole moiety, which is susceptible to cleavage under certain conditions. Key concerns include:

  • Photostability: The N-O bond in the isoxazole ring is inherently weak and can be cleaved by UV irradiation, leading to ring opening and rearrangement.[1]

  • pH Instability: The ring system can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis and ring cleavage. Base-catalyzed ring opening is a known reactivity pathway for isoxazoles.[2][3][4]

  • Metabolic Instability: The isoxazole ring can be a site of metabolic transformation, including reductive ring cleavage, which has been observed for other isoxazole-containing compounds.[5]

Q2: My isoxazolo[5,4-b]pyridine compound appears to be degrading upon storage in solution. What could be the cause?

A2: Degradation in solution is likely due to either photodecomposition if exposed to light, or pH-mediated hydrolysis if the solvent is not neutral and buffered. It is crucial to store solutions of isoxazolo[5,4-b]pyridine derivatives protected from light and in a neutral, aprotic solvent whenever possible. For aqueous solutions, use a buffered system and assess stability at the intended pH.

Q3: Are there specific structural features of my isoxazolo[5,4-b]pyridine derivative that might influence its stability?

A3: Yes, the nature and position of substituents can significantly impact stability. For instance, the presence of an unsubstituted C3 position on the isoxazole ring has been implicated in metabolic ring opening for some isoxazole-containing drugs.[6][7] Electron-withdrawing or -donating groups on either the isoxazole or pyridine ring will also influence the electron density and, consequently, the susceptibility of the N-O bond to cleavage.

Q4: I am observing unexpected byproducts in my synthetic reaction to form an isoxazolo[5,4-b]pyridine. Could this be related to instability?

A4: It's possible. Some synthetic precursors to isoxazolopyridines, such as 5-aminoisoxazoles, have been noted for their limited stability, which can affect reaction outcomes.[8] Additionally, if your reaction conditions are strongly basic or acidic, or involve prolonged heating, you may be inducing degradation of the newly formed ring system.

Troubleshooting Guides

Issue 1: Compound Degradation During Work-up and Purification
Symptom Possible Cause Troubleshooting Steps
Low yield of desired product after chromatography.Acid- or Base-Catalyzed Decomposition: Silica gel can be acidic, and basic alumina can be, well, basic. These conditions might be sufficient to induce ring opening.- Neutralize the crude product before loading it onto the column.- Use a less acidic or basic stationary phase, such as neutral alumina or deactivated silica gel.- Minimize the time the compound spends on the column.
Appearance of new, more polar spots on TLC during purification.Hydrolysis: Exposure to aqueous layers during extraction, especially if not neutral, can cause hydrolysis.- Ensure all aqueous layers used in work-up are at a neutral pH.- Minimize contact time with aqueous phases.- Dry the organic extracts thoroughly before concentrating.
Color change of the product fraction upon solvent evaporation.Thermal Degradation: Applying excessive heat during solvent removal can lead to decomposition.- Use a rotary evaporator at the lowest feasible temperature.- For highly sensitive compounds, consider lyophilization or concentration at room temperature under high vacuum.
Issue 2: Poor In Vitro Assay Performance or Inconsistent Results
Symptom Possible Cause Troubleshooting Steps
Loss of compound potency over the course of an assay.Metabolic Instability in Cell-Based Assays: The compound may be rapidly metabolized by cellular enzymes.- Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's half-life (see Experimental Protocols).- If metabolic instability is confirmed, consider structural modifications to block metabolic hotspots.
High variability between replicate wells.Photodegradation: Standard laboratory lighting can be sufficient to cause degradation over several hours.- Perform assays in amber-colored plates or under low-light conditions.- Include a "dark" control to assess the effect of light exposure.
Assay signal decreases over time in a simple buffer system.pH Instability: The pH of the assay buffer may be promoting slow hydrolysis of the isoxazole ring.- Determine the compound's stability across a range of pH values.- Adjust the assay buffer to a pH where the compound is most stable.

Data on Potential Instabilities

While specific quantitative stability data for the isoxazolo[5,4-b]pyridine ring system is not extensively published, the following table summarizes known instabilities of the parent isoxazole ring, which are likely to be relevant.

Condition Observed Effect on Isoxazole Ring Potential Degradation Products
UV Irradiation N-O bond cleavage followed by rearrangement.[1]Azirine intermediates, oxazoles, ketenimines.[9][10]
Strong Base Ring opening via deprotonation.[2][3][4]β-keto nitriles or related open-chain compounds.
Acidic Conditions Hydrolysis and ring cleavage.[11]β-dicarbonyl compounds, hydroxylamine.
Metabolism (e.g., Liver Microsomes) Reductive cleavage of the N-O bond.[5]Open-chain amidine or cyanoenol metabolites.[6]

Experimental Protocols

Protocol 1: General Chemical Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of the isoxazolo[5,4-b]pyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector or mass spectrometry (LC-MS).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify and, if possible, characterize the major degradation products.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer.

    • Prepare a 1 mM stock solution of the test compound in acetonitrile or DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

Visualizations

degradation_pathways cluster_photo Photochemical Degradation cluster_base Base-Catalyzed Degradation cluster_metabolic Metabolic Degradation (Reductive) IsoxazoloPyridine_Photo Isoxazolo[5,4-b]pyridine Azirine_Intermediate Azirine Intermediate IsoxazoloPyridine_Photo->Azirine_Intermediate UV Light (N-O Cleavage) Oxazole_Rearrangement Oxazolo[5,4-b]pyridine (Rearranged Isomer) Azirine_Intermediate->Oxazole_Rearrangement Rearrangement Ketenimine Ketenimine Intermediate Azirine_Intermediate->Ketenimine Rearrangement IsoxazoloPyridine_Base Isoxazolo[5,4-b]pyridine Open_Chain_Intermediate Open-Chain Anionic Intermediate IsoxazoloPyridine_Base->Open_Chain_Intermediate Base (e.g., OH-) Beta_Keto_Nitrile β-Keto Nitrile Derivative Open_Chain_Intermediate->Beta_Keto_Nitrile Protonation IsoxazoloPyridine_Met Isoxazolo[5,4-b]pyridine Metabolic_Intermediate Reduced Intermediate IsoxazoloPyridine_Met->Metabolic_Intermediate Enzymatic Reduction (e.g., CYP450) Amidine_Metabolite Open-Chain Amidine Metabolite Metabolic_Intermediate->Amidine_Metabolite Hydrolysis experimental_workflow cluster_chem Chemical Stability Workflow cluster_met Metabolic Stability Workflow start_chem Prepare Compound Stock stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start_chem->stress sample_chem Sample at Time Points stress->sample_chem analyze_chem LC-MS Analysis sample_chem->analyze_chem evaluate_chem Evaluate Degradation analyze_chem->evaluate_chem start_met Prepare Reagents (HLM, Buffer, NADPH, Compound) incubate Incubate at 37°C start_met->incubate quench Quench at Time Points incubate->quench process Process Samples (Centrifuge) quench->process analyze_met LC-MS/MS Analysis process->analyze_met calc Calculate t½ and CLint analyze_met->calc

References

Technical Support Center: Cross-Coupling Reactions of 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-methylisoxazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of derivatives of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound core is most reactive for cross-coupling reactions?

A1: The 4-position of the isoxazolo[5,4-b]pyridine ring system is the most susceptible to nucleophilic substitution and, consequently, is the preferred site for functionalization via cross-coupling reactions.[1] This increased reactivity is attributed to the electronic properties of the fused heterocyclic system. Therefore, starting materials for these couplings are typically 4-halo-3-methylisoxazolo[5,4-b]pyridines (e.g., 4-chloro or 4-bromo derivatives).

Q2: What are the general challenges when performing palladium-catalyzed cross-coupling on N-heterocycles like this compound?

A2: Nitrogen-containing heterocycles can pose challenges in palladium-catalyzed cross-coupling reactions due to the potential for the nitrogen lone pair to coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q3: Are there any general recommendations for catalyst systems for this class of compounds?

A3: For electron-deficient N-heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. Ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and minimize catalyst inhibition.[2][3] N-heterocyclic carbene (NHC) ligands have also shown promise for challenging couplings.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of the 4-halo-3-methylisoxazolo[5,4-b]pyridine.

Possible Cause Troubleshooting Step
Catalyst Inhibition The nitrogen on the pyridine ring may be coordinating to the palladium center. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or a Josiphos-type ligand) to sterically hinder this interaction.
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Using a pre-formed Pd(0) source or a precatalyst designed for easy reduction can be beneficial.
Base Incompatibility The choice of base is critical. For N-heterocyclic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. If using an alkoxide base, ensure anhydrous conditions.
Boronic Acid Decomposition Protodeboronation of the boronic acid can be a significant side reaction, especially with heteroaryl boronic acids. Use of boronic esters (e.g., pinacol esters) can improve stability. Adding the boronic acid in portions or via syringe pump may also help.

Problem: Formation of significant homocoupling byproducts.

Possible Cause Troubleshooting Step
Oxygen in the Reaction Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids.
Incorrect Pd:Ligand Ratio An inappropriate ratio can lead to catalyst decomposition and side reactions. A 1:2 Pd to ligand ratio is a common starting point, but optimization may be required.
Buchwald-Hartwig Amination

Problem: Low yield of the aminated product.

Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of ligand is crucial for C-N bond formation. For challenging heterocyclic substrates, bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl-based ligands are often required.[3]
Base Strength A strong, non-nucleophilic base is typically needed. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a suitable ligand might be necessary.
Amine Basicity Less basic amines may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Sonogashira Coupling

Problem: Poor conversion and/or significant Glaser homocoupling of the alkyne.

Possible Cause Troubleshooting Step
Copper(I) Issues The copper co-catalyst is crucial for the traditional Sonogashira reaction but can also promote alkyne homocoupling. Ensure the Cu(I) source is fresh. Alternatively, consider a copper-free Sonogashira protocol.[4][5][6][7][8]
Base/Solvent System An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent. The choice of amine can significantly impact the reaction outcome.
Catalyst Deactivation The pyridine nitrogen can interfere with the palladium and/or copper catalyst. Using a ligand like Xantphos or a P,N-ligand can sometimes be beneficial in stabilizing the catalytic species.
Heck Reaction

Problem: Low yield or lack of reactivity.

Possible Cause Troubleshooting Step
Catalyst System For electron-deficient heteroaryl halides, a phosphine-free catalyst system (e.g., Pd(OAc)₂) or a system with a robust ligand like P(o-tol)₃ or a bulky phosphine may be necessary.
Base Selection An organic base like triethylamine (TEA) or an inorganic base such as Na₂CO₃ or KOAc is required to neutralize the HX generated. The choice of base can influence the reaction rate and should be optimized.
Olefin Reactivity Electron-deficient olefins (e.g., acrylates) are generally more reactive in the Heck reaction. For less reactive olefins, higher temperatures and longer reaction times may be needed.

Catalyst and Condition Selection Tables

The following tables provide representative starting conditions for cross-coupling reactions on halo-N-heterocycles. These are based on successful couplings of similar substrates and should be considered as starting points for optimization for this compound.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

ParameterCondition
Catalyst Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O (e.g., 10:1) or Dioxane/H₂O
Temperature 80-110 °C
Reactants 4-Halo-3-methylisoxazolo[5,4-b]pyridine (1 eq.), Arylboronic acid (1.2-1.5 eq.)

Table 2: Buchwald-Hartwig Amination - Representative Conditions

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%) / RuPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equivalents)
Solvent Toluene or Dioxane
Temperature 90-120 °C
Reactants 4-Halo-3-methylisoxazolo[5,4-b]pyridine (1 eq.), Amine (1.1-1.3 eq.)

Table 3: Sonogashira Coupling - Representative Conditions

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) / CuI (2-5 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Reactants 4-Halo-3-methylisoxazolo[5,4-b]pyridine (1 eq.), Terminal Alkyne (1.2-1.5 eq.)

Table 4: Heck Reaction - Representative Conditions

ParameterCondition
Catalyst Pd(OAc)₂ (2-5 mol%) / P(o-tol)₃ (4-10 mol%)
Base Triethylamine (TEA) (2-3 equivalents)
Solvent DMF or Acetonitrile
Temperature 100-140 °C
Reactants 4-Halo-3-methylisoxazolo[5,4-b]pyridine (1 eq.), Olefin (1.5-2 eq.)

Experimental Workflow and Logic Diagrams

Below are diagrams generated using Graphviz to illustrate the general experimental workflow and logical relationships in catalyst selection for cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Halide, Coupling Partner, Base, and Solvent degas Degas Mixture (e.g., N2/Ar bubbling) reagents->degas catalyst Add Pd Precatalyst and Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic start Start: Low Yield or No Reaction check_catalyst Is the Catalyst System Appropriate for N-Heterocycles? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) check_catalyst->change_ligand No check_base Is the Base Optimal? check_catalyst->check_base Yes change_ligand->check_base change_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_base->change_base No check_temp Is the Temperature Sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp No success Successful Reaction check_temp->success Yes increase_temp->success

Caption: Troubleshooting logic for optimizing a cross-coupling reaction with low yield.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 4-chloro-3-methylisoxazolo[5,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Add 1,4-dioxane (4 mL) and water (0.4 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol), RuPhos (0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of 4-chloro-3-methylisoxazolo[5,4-b]pyridine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with diethyl ether, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

References

managing regioselectivity in the synthesis of isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of isoxazolo[5,4-b]pyridines.

Troubleshooting Guide: Controlling Regioselectivity

Controlling the regiochemical outcome of the synthesis of isoxazolo[5,4-b]pyridines is a common challenge. The following table summarizes key factors and their effects on the formation of different regioisomers.

Problem IDIssuePotential CauseSuggested SolutionExpected Outcome
REG-001Formation of undesired regioisomer in Combes-type condensationInappropriate solvent or acidic additiveModify the reaction medium. Acetic acid (HOAc) or dimethyl sulfoxide (DMSO) can be used as solvents. For more acidic conditions, HCl in 1,4-dioxane can be employed.[1]The regioselectivity of the condensation can be effectively tuned.[1]
REG-002Low yield of the desired regioisomerInefficient catalysisFor the synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and -γ-carboxylates from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, utilize different silver salts or a phosphoric acid catalyst to favor one isomer over the other.[1][2]The use of specific catalysts can direct the reaction to form the desired isomer as the major product in moderate to good yields.[1][2]
REG-003Mixture of regioisomers obtainedLack of steric hindrance on the electrophileIn the reaction of 5-aminoisoxazoles with β-alkoxyvinyl glyoxylates, the absence of a substituent at the β-position leads to α-pyridine carboxylates.Introducing a methyl group at the β-position of the β-alkoxyvinyl glyoxylate directs the reaction to form γ-pyridine carboxylates in high yields (84-99%).[1]
REG-004Slow reaction and/or low selectivityInsufficient activation energyEmploy ultrasound irradiation. This technique has been shown to accelerate reaction rates and improve selectivity in the synthesis of isoxazolo[5,4-b]pyridines.[2] Acetic acid can serve as both a solvent and a catalyst in this setup.[2][3]Shorter reaction times, higher yields, and improved selectivity are expected.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize isoxazolo[5,4-b]pyridine-α-carboxylates over γ-carboxylates?

A1: The selective synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates can be achieved by carefully selecting your starting materials and catalysts. In the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, specific silver salt catalysts can favor the formation of the α-carboxylate isomer.[1][2] Additionally, when using β-alkoxyvinyl glyoxylates, ensure there is no substituent at the β-position, as this directs the reaction towards the α-pyridine carboxylate with yields ranging from 67-87%.[1]

Q2: What is the role of acidic additives in controlling regioselectivity?

A2: Acidic additives play a crucial role in tuning the regioselectivity of the condensation reaction.[1] They can protonate intermediates and influence the nucleophilicity of the reacting centers, thereby directing the cyclization pathway towards a specific regioisomer. The choice of acid, from milder ones like acetic acid to stronger ones like HCl in dioxane, can significantly alter the product ratio.[1]

Q3: I am getting a complex mixture of products. What are the likely side reactions?

A3: Complex product mixtures can arise from several factors. One common issue is the stability of the starting materials; for instance, 3-methylisoxazol-5-amine can be unstable under certain conditions, leading to insignificant conversion to the desired product.[1] Side reactions can also be promoted by the reaction conditions. For example, in some cases, alternative cyclization pathways can lead to the formation of different heterocyclic systems.[1] To minimize side products, ensure the purity of your starting materials and optimize the reaction conditions (temperature, solvent, catalyst) as outlined in the troubleshooting guide.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis is a viable method for the preparation of isoxazolo[5,4-b]pyridines. It often leads to shorter reaction times and can improve yields.[4] One-pot, three-component microwave-assisted synthesis has been successfully employed for this class of compounds.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is based on the one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation, with acetic acid acting as both the solvent and catalyst.[2][3]

Materials:

  • Aryl glyoxal (1 mmol)

  • 5-Aminoisoxazole (1 mmol)

  • Malononitrile (1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a suitable vessel, combine the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in glacial acetic acid (5 mL).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency and power appropriate for your equipment.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolo[5,4-b]pyridine.

Protocol 2: Synthesis of Isoxazolo[5,4-b]pyridines via Combes-type Condensation

This protocol describes a general procedure for the Combes-type condensation of a 5-aminoisoxazole with a β-dicarbonyl compound.

Materials:

  • 5-Aminoisoxazole (10 mmol)

  • β-Dicarbonyl compound (e.g., β-alkoxyvinyl glyoxylate) (10 mmol)

  • Solvent (e.g., acetic acid, DMSO)

  • Acidic additive (optional, e.g., HCl in 1,4-dioxane)

Procedure:

  • Dissolve the 5-aminoisoxazole (10 mmol) and the β-dicarbonyl compound (10 mmol) in the chosen solvent.

  • If an acidic additive is required to control regioselectivity, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants, and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer of the isoxazolo[5,4-b]pyridine.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_product Products 5-Aminoisoxazole 5-Aminoisoxazole Knoevenagel Condensation Knoevenagel Condensation 5-Aminoisoxazole->Knoevenagel Condensation Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Knoevenagel Condensation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Regioisomer A Regioisomer A Cyclization->Regioisomer A Condition 1 Regioisomer B Regioisomer B Cyclization->Regioisomer B Condition 2 troubleshooting_flowchart start Low Regioselectivity Observed check_catalyst Is a catalyst being used? start->check_catalyst change_catalyst Change catalyst (e.g., different silver salt, phosphoric acid) check_catalyst->change_catalyst Yes check_solvent What is the solvent? check_catalyst->check_solvent No end Improved Regioselectivity change_catalyst->end change_solvent Try a different solvent (e.g., HOAc, DMSO) check_solvent->change_solvent check_substituents Are there directing groups on the electrophile? change_solvent->check_substituents modify_substituents Modify substituents (e.g., add β-methyl group) check_substituents->modify_substituents No use_ultrasound Consider using ultrasound irradiation check_substituents->use_ultrasound Yes modify_substituents->end use_ultrasound->end

References

scale-up challenges for the production of 3-methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-methylisoxazolo[5,4-b]pyridine.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

1.1 Low or Inconsistent Yields

Potential Cause Recommended Action
Incomplete Reaction - Monitor reaction progress closely using appropriate analytical techniques (e.g., HPLC, TLC).- Ensure accurate stoichiometry of reagents. On a larger scale, dosing accuracy is critical.- Verify the quality and purity of starting materials, as impurities can inhibit the reaction.
Side Reactions - Optimize reaction temperature. Exothermic reactions can lead to side product formation if not properly controlled.[1] - Control the rate of addition of reagents to manage reaction exotherms.- Investigate the effect of catalyst loading and type. For instance, in Friedländer-type syntheses, the choice and amount of catalyst (e.g., acid or base) are crucial.[2][3][4]
Product Degradation - Assess the stability of the product under the reaction and work-up conditions.- Minimize reaction time once the reaction is complete.- Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases if the product is sensitive).
Inefficient Isolation - Optimize the crystallization or extraction procedure to maximize recovery.- Analyze mother liquor and aqueous phases for product loss.

1.2 Impurities and Purification Challenges

Potential Cause Recommended Action
Starting Material Impurities - Source high-purity starting materials.- Develop analytical methods to quantify impurities in starting materials.
Formation of Regioisomers - In syntheses involving the formation of the isoxazole ring, the regioselectivity can be an issue. Reaction temperature and pH can be key factors in controlling the formation of the desired isomer. - Carefully control reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.
By-products from Side Reactions - Identify the structure of major by-products to understand their formation pathway.- Adjust reaction conditions to minimize the formation of these by-products.- Develop selective purification methods (e.g., crystallization, chromatography) to remove specific impurities. Preparative chromatography is a common technique for API purification.[5]
Residual Solvents - Ensure efficient drying of the final product under appropriate temperature and vacuum.- Use techniques like nitrogen stripping or solvent swapping if necessary.
Difficult Crystallization - Screen a variety of solvents and solvent mixtures for crystallization.- Consider seeding the crystallization to promote the formation of the desired crystal form.- Utilize techniques like anti-solvent addition or cooling crystallization.

1.3 Scale-Up and Process Safety Issues

Potential Cause Recommended Action
Exothermic Reactions - Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. Reactions involving nitropyridines can be exothermic.[1] - Implement robust cooling systems for the reactor.- Control the addition rate of reagents to manage heat generation.
Handling of Hazardous Reagents - Starting materials like 2-chloro-3-nitropyridine are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7][8] Always consult the Safety Data Sheet (SDS) before handling.[6][7][8][9] - Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[6][7] - Ensure adequate ventilation and consider using a closed-system for handling toxic reagents.[6]
Runaway Reactions - Identify and understand the potential for runaway reactions, especially with nitrated compounds.- Establish clear process safety protocols, including emergency shutdown procedures.
Product Isolation and Handling - Assess the solid-state properties of the final product (e.g., particle size, flowability) for ease of handling and formulation.- Evaluate the potential for dust explosion if the final product is a fine powder.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that is amenable to scale-up?

A1: A frequently employed strategy for the synthesis of isoxazolo[5,4-b]pyridines involves the annulation of a pyridine ring onto a pre-existing isoxazole or vice versa. One potentially scalable approach starts from commercially available and relatively inexpensive precursors. For instance, a multi-component reaction involving an amino-isoxazole, a dicarbonyl compound, and a source of ammonia can be efficient. Another robust method is the intramolecular nucleophilic substitution of a nitro group from a substituted nitropyridine precursor.[10]

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: To control reaction rate, minimize side product formation, and ensure safety, especially for exothermic steps.

  • pH: In reactions involving cyclization to form the isoxazole ring, pH can significantly influence the regioselectivity and yield.

  • Reagent Addition Rate: Crucial for managing exothermic reactions and maintaining optimal stoichiometry throughout the reaction.

  • Agitation: To ensure homogeneity, especially in larger reactors where mixing can be a challenge.

  • Reaction Time: To ensure complete conversion without product degradation.

Q3: How can I effectively purify this compound at a larger scale?

A3: At a larger scale, purification strategies should aim to be efficient and cost-effective.

  • Crystallization: This is often the preferred method for final purification as it can be highly selective and is generally more economical than chromatography on a large scale. A thorough screening of crystallization solvents is recommended.

  • Preparative Chromatography: While more expensive, it can be necessary to achieve high purity, especially in early development stages or when dealing with difficult-to-remove impurities.[5]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities during the work-up.

  • Active Carbon Treatment: This can be employed to remove colored impurities.

Q4: What are the main safety concerns when working with precursors like 2-chloro-3-nitropyridine?

A4: 2-chloro-3-nitropyridine is a hazardous substance. Key safety precautions include:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Q5: Are there any specific analytical methods recommended for in-process control?

A5: For in-process control (IPC), the following analytical techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials, the formation of the product, and the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method for monitoring reaction progress.

  • Gas Chromatography (GC): For analyzing residual solvents in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and to identify impurities.

Section 3: Experimental Protocols

3.1 Illustrative Synthesis of an Isoxazolo[5,4-b]pyridine Derivative

This protocol is a generalized example based on common synthetic strategies for related compounds and should be adapted and optimized for the specific synthesis of this compound.

Reaction: One-pot synthesis via condensation and cyclization.

Materials:

  • 3-Amino-5-methylisoxazole

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone for the methyl-substituted pyridine ring)

  • Ammonium acetate (as an ammonia source)

  • Glacial acetic acid (as solvent and catalyst)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 3-amino-5-methylisoxazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and ammonium acetate (2.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid product and wash with water to remove excess acetic acid and salts.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure this compound.

Section 4: Visualizations

experimental_workflow start Starting Materials (3-Amino-5-methylisoxazole, 1,3-Dicarbonyl, NH4OAc) reaction One-Pot Reaction (Acetic Acid, Reflux) start->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation in Water) monitoring->workup Complete filtration Filtration & Washing workup->filtration drying Drying filtration->drying purification Purification (Crystallization) drying->purification final_product Final Product (this compound) purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity scale_up Scale-up Problem start->scale_up incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions degradation Product Degradation? low_yield->degradation check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents Yes optimize_temp Optimize Temperature & Addition Rate side_reactions->optimize_temp Yes modify_workup Modify Work-up Conditions degradation->modify_workup Yes

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Antiproliferative Effects of 3-Methylisoxazolo[5,4-b]pyridine Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative effects of 3-methylisoxazolo[5,4-b]pyridine analogs and structurally related heterocyclic compounds. The data presented is compiled from various studies to offer an objective overview of their performance against several cancer cell lines. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this area.

I. Comparative Antiproliferative Activity

The antiproliferative activity of various isoxazolo[5,4-b]pyridine analogs and related heterocyclic systems has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), cytotoxic concentration (CC50), or growth inhibitory (GI50) values are summarized below for comparison. Lower values indicate greater potency.

Table 1: Antiproliferative Activity of this compound Analogs and Key Intermediates[1]
CompoundCancer Cell LineIC50 (µM)
Pyrrolo[3,2-d]isoxazole 5 HCT-116 (Colon Carcinoma)High Activity
PC3 (Prostate Cancer)High Activity
Isoxazole derivative 11 HCT-116 (Colon Carcinoma)High Activity
PC3 (Prostate Cancer)High Activity
Isoxazole derivative 12 HCT-116 (Colon Carcinoma)High Activity
PC3 (Prostate Cancer)High Activity
Isoxazole derivative 13 HCT-116 (Colon Carcinoma)High Activity
PC3 (Prostate Cancer)High Activity
Isoxazole derivative 14 HCT-116 (Colon Carcinoma)High Activity
PC3 (Prostate Cancer)High Activity
5-Fluorouracil (Standard) HCT-116, PC3Reference

Note: The source indicates these compounds showed the highest activity among the tested candidates with good selectivity against normal lung fibroblast (WI-38) cells, but does not provide specific IC50 values in the abstract.

Table 2: Antiproliferative Activity of 3-Aminoisoxazolo[5,4-b]pyridine Analogs[2][3][4]
CompoundCancer Cell Line(s)ID50/IC50
3-chloroacetyl-aminoisoxazolo[5,4-b]pyridine [V] 8 Human/Mouse Tumor Lines< 4 µg/mL
3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine [VI] 8 Human/Mouse Tumor Lines< 4 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) MCF7 (Breast Carcinoma)152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) MCF7 (Breast Carcinoma)161.08 µg/mL
Table 3: Comparative Antiproliferative Activity of Related Heterocyclic Compounds
Compound ClassRepresentative Compound(s)Cancer Cell LineIC50/CC50/GI50 (µM)Reference
Oxazolo[5,4-d]pyrimidines 3gHT29 (Colon Adenocarcinoma)58.44 ± 8.75[1]
3e, 3f, 3gA549 (Lung Carcinoma)Statistically significant[1]
Thiazolo[5,4-b]pyridines 6rHMC1.2 (Mast Cell Leukemia)1.15
6r, 6s, 7c, 7hGIST-T1 (Gastrointestinal Stromal Tumor)Comparable to Imatinib (0.02 µM)
Imidazo[1,2-a]pyridines 12HT-29 (Colon Cancer)4.15 ± 2.93[2]
14B16F10 (Melanoma)21.75 ± 0.81[2]
IP-5HCC1937 (Breast Cancer)45[3]
IP-6HCC1937 (Breast Cancer)47.7[3]

II. Experimental Protocols

The following are detailed methodologies for common in vitro antiproliferative assays cited in the evaluation of these compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[4][5]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with the experimental compounds at various concentrations.

  • Cell Fixation: After the incubation period, remove the culture medium and fix the cells by adding 50-100 µL of 10% TCA to each well. Incubate the plates at 4°C for at least 1 hour.[6]

  • Staining: Remove the TCA solution and air-dry the plates. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: After staining, wash the plates at least three times with 1% acetic acid to remove unbound dye.[6]

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 510 nm or 540 nm using a microplate spectrophotometer.[5][6]

G cluster_0 SRB Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Fix Cells with TCA B->C D Stain with SRB C->D E Wash with Acetic Acid D->E F Solubilize Dye with Tris Base E->F G Measure Absorbance F->G

SRB Assay Workflow

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • 96-well microtiter plates

  • MTT labeling reagent (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add the test compounds to the wells at desired concentrations and incubate for the required period.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm.

G cluster_1 MTT Assay Workflow A Plate Cells B Add Test Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilization Solution D->E F Incubate (Dissolve Crystals) E->F G Read Absorbance F->G

MTT Assay Workflow

III. Potential Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, studies on structurally related compounds suggest potential involvement in key cancer-related signaling pathways.

A. Receptor Tyrosine Kinase (RTK) Inhibition

Several related heterocyclic compounds have been shown to inhibit receptor tyrosine kinases such as VEGFR-2 and c-KIT. Inhibition of these receptors can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_2 RTK Inhibition Pathway Compound Isoxazolo[5,4-b]pyridine Analog RTK VEGFR-2 / c-KIT Compound->RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotion

RTK Inhibition Pathway

B. Cell Cycle Regulation

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK1. CDKs are essential for the progression of the cell cycle. Inhibiting these kinases can lead to cell cycle arrest and prevent cancer cell division.

G cluster_3 Cell Cycle Regulation Pathway Compound Isoxazolo[5,4-b]pyridine Analog CDK CDK1/Cyclin B Compound->CDK Inhibition CellCycle G2/M Phase Transition CDK->CellCycle Promotion Division Cell Division CellCycle->Division Progression

Cell Cycle Regulation

References

A Comparative Analysis of the Kinase Inhibitory Profile of Azolo[5,4-b]pyridine Scaffolds and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitory profile of compounds based on the azolo[5,4-b]pyridine scaffold against a panel of well-established kinase inhibitors. This analysis, supported by experimental data and detailed protocols, aims to inform discovery and development efforts for novel kinase-targeted therapies.

The inhibition of protein kinases is a cornerstone of modern targeted therapy, with numerous small molecule inhibitors approved for the treatment of cancers and inflammatory diseases. The azolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors. This guide presents a comparative analysis of the kinase inhibitory profiles of derivatives of this scaffold alongside known kinase inhibitors, offering insights into their potential therapeutic applications.

Kinase Inhibitory Profile Comparison

The following table summarizes the kinase inhibitory activity (IC50 or Kd values) of representative compounds from the azolo[5,4-b]pyridine family and a selection of approved kinase inhibitors against a panel of kinases. It is important to note that direct kinase inhibition data for the specific parent compound, 3-methylisoxazolo[5,4-b]pyridine, is not extensively available in the public domain. The data presented for the "Azolo[5,4-b]pyridine" class is a composite representation from various published derivatives to illustrate the general potential of this scaffold.

Kinase TargetAzolo[5,4-b]pyridine Derivatives (Representative IC50/Kd, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Gefitinib (IC50, nM)Ruxolitinib (IC50, nM)
Tyrosine Kinases
ABL1-25<1-->10000-
c-KIT-100<1858>10000-
PDGFRα-100-457>10000-
PDGFRβ--<1220>10000-
VEGFR2->1000016990--
FLT36.2 - 38 (Kd)---57--
EGFR->1000011>10000>1000026 - 57-
SRC->10000<114140>10000-
JAK1------3.3
JAK2------2.8
Serine/Threonine Kinases
Aurora A~212------
Aurora B~461------
BRAF (V600E)----20>10000-
c-RAF----6>10000-

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for two common kinase assay formats.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein by the kinase.

Materials:

  • Kinase of interest

  • Substrate peptide/protein specific to the kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • HTRF Detection Buffer

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • HTRF-compatible microplate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a microplate.

  • Add the kinase and the biotinylated substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time.

  • Stop the enzymatic reaction by adding the HTRF detection buffer containing EDTA.

  • Add the Eu³⁺ cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 mixture to the wells.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.

Visualizing Cellular Processes and Workflows

To further illustrate the context of kinase inhibition and the experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP & Buffers mix Combine Kinase, Substrate & Compound prep_reagents->mix prep_compounds Serially Dilute Test Compounds prep_compounds->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Controlled Temperature initiate->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_signal Measure Signal (Radioactivity/Fluorescence) stop_reaction->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

A generalized workflow for a kinase inhibition assay.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (P) stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus & Binds DNA inhibitor Ruxolitinib (JAK Inhibitor) inhibitor->jak Inhibits transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates

The JAK-STAT signaling pathway, a target for inhibitors like Ruxolitinib.

A Comparative Guide to the X-ray Crystallographic Analysis of 3-methylisoxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallographic analysis with other key analytical techniques for the structural elucidation of 3-methylisoxazolo[5,4-b]pyridine derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is crucial for drug design and development. This document presents experimental data, detailed protocols, and a comparative assessment of alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies.

X-ray Crystallographic Analysis: A Definitive View

X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid, offering unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for establishing the absolute configuration of chiral molecules and understanding packing forces within the crystal lattice.

A case study of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone provides a clear example of the detailed structural information obtainable through X-ray crystallography.[1] The fused pyridine and isoxazole rings are nearly coplanar, with a dihedral angle of 1.14 (16)°.[1] The molecule exhibits a twisted conformation, with the benzene ring inclined to the fused ring system by 47.03 (13)°.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone.[1]

ParameterValue
Chemical FormulaC₁₄H₉ClN₂O₃
Molecular Weight288.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0317 (10)
b (Å)11.8701 (10)
c (Å)11.1220 (9)
β (°)118.675 (2)
Volume (ų)1277.78 (19)
Z4
Radiation typeMo Kα
Temperature (K)293
Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental workflow for the X-ray crystallographic analysis of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone is outlined below.[1]

1. Synthesis and Crystallization: To a solution of 6-chloro-3-formylchromone (1 mmol) and 3-methylisoxazol-5-amine (1 mmol) in ethanol (3 ml), a catalytic amount of In(OTf)₃ (0.050 mmol) was added. The mixture was refluxed for approximately 20 minutes. The resulting precipitate was filtered and dried under a vacuum. The pure compound was then recrystallized from a mixture of ethanol and DMSO-d₆ by slow evaporation to yield colorless, block-like crystals suitable for X-ray diffraction.[1]

2. Data Collection: A single crystal of the compound with dimensions 0.35 × 0.30 × 0.25 mm was mounted on a Bruker SMART APEXII CCD diffractometer. Data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). A total of 17705 reflections were measured, resulting in 2250 independent reflections.[1]

3. Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were positioned geometrically and refined using a riding model. The final R-factor for reflections with I > 2σ(I) was 0.048.[1]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative recrystallization Recrystallization synthesis->recrystallization Purification crystal_mounting Crystal Mounting recrystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallographic analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. NMR spectroscopy and computational methods offer complementary information, particularly regarding the molecule's behavior in solution and its intrinsic electronic properties.

TechniqueAdvantagesLimitationsInformation Provided
X-ray Crystallography - Unambiguous 3D structure determination- Precise bond lengths and angles- Information on intermolecular interactions and packing- Requires a single, well-diffracting crystal- Provides a static picture in the solid state, which may differ from the solution conformation- Molecular geometry- Absolute configuration- Crystal packing
NMR Spectroscopy - Provides structural information in solution- Can study dynamic processes- Does not require crystallization- Structure is inferred from spectral data, which can be complex to interpret- Less precise than X-ray crystallography for bond lengths and angles- Connectivity of atoms- Solution-state conformation- Molecular dynamics
Computational Studies (DFT) - Provides insights into electronic structure and reactivity- Can predict geometries and spectroscopic properties- Does not require a physical sample- Accuracy depends on the level of theory and basis set used- Represents a molecule in the gas phase or with a solvent model, not a real-world sample- Optimized molecular geometry- Electronic properties (HOMO-LUMO, MESP)- Predicted spectroscopic data (IR, NMR)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR spectra are routinely used to confirm the synthesized structure by identifying the chemical environment of each proton and carbon atom.[2] Techniques like COSY, HSQC, and HMBC can establish the connectivity between atoms, providing a complete picture of the molecular framework in the dissolved state. This is particularly important for drug development, as it reflects the conformation of the molecule in a more biologically relevant environment than the solid state.

Computational Studies

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. For isoxazolopyridine derivatives, DFT calculations can predict molecular geometries, which can then be compared to the experimental data obtained from X-ray crystallography.[3][4] Furthermore, these studies provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP) surface, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets.[3]

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information xray X-ray Crystallography solid_state Solid-State Structure xray->solid_state Provides nmr NMR Spectroscopy solution_state Solution-State Structure nmr->solution_state Provides dft Computational (DFT) dft->solid_state Predicts Geometry dft->solution_state Predicts Conformation electronic_props Electronic Properties dft->electronic_props Predicts solid_state->dft Validates comprehensive_understanding Comprehensive Structural Understanding solid_state->comprehensive_understanding solution_state->xray Complements solution_state->comprehensive_understanding electronic_props->comprehensive_understanding

Synergistic relationship of analytical techniques.

Conclusion

The structural analysis of this compound derivatives is most effective when a combination of analytical techniques is employed. X-ray crystallography provides a definitive and highly detailed picture of the molecule in the solid state. This is complemented by NMR spectroscopy, which reveals the molecule's conformation and dynamics in solution, a more biologically relevant medium. Computational studies further enrich this understanding by providing insights into the electronic structure and reactivity, and by allowing for a comparison between theoretical and experimental data. For researchers and professionals in drug development, an integrated approach utilizing all three techniques is essential for a comprehensive characterization of these promising molecules.

References

Comparative Cytotoxicity Analysis of Isoxazole-Containing Heterocycles on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of novel heterocyclic compounds. This document provides a comparative analysis of the cytotoxic effects of isoxazole-fused pyrimidine derivatives on various cancer cell lines, supported by experimental data and detailed protocols.

Disclaimer: While the topic of interest is the cytotoxicity of 3-methylisoxazolo[5,4-b]pyridine derivatives, a comprehensive search of available scientific literature did not yield specific studies on this particular scaffold. Therefore, this guide presents a detailed analysis of a closely related and well-researched series of compounds: 2-(5-amino-3-methylisoxazol-4-yl)-oxazolo[5,4-d]pyrimidine derivatives . These compounds share a pharmacologically relevant isoxazole moiety and provide valuable insights into the potential anti-cancer activities of this class of heterocycles.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of a series of novel oxazolo[5,4-d]pyrimidine derivatives was evaluated against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). The results, expressed as half-maximal cytotoxic concentration (CC50), are summarized in the table below. Cisplatin and 5-fluorouracil (5-FU) were used as reference drugs.

CompoundSubstituent (R)A549 CC50 (µM)MCF7 CC50 (µM)LoVo CC50 (µM)HT29 CC50 (µM)
3a Methyl> 500> 500> 500224.32 ± 15.61
3b Ethyl> 500> 500> 500198.54 ± 12.33
3c Propyl> 500> 500245.11 ± 18.90155.23 ± 11.78
3d Butyl245.78 ± 19.87> 500198.76 ± 14.56143.87 ± 9.87
3e Pentyl198.43 ± 15.67223.45 ± 17.89177.52 ± 6.65129.41 ± 10.04
3f Isopropyl201.34 ± 16.54245.67 ± 18.90189.43 ± 13.45134.56 ± 11.23
3g 3-(N,N-dimethylamino)propyl187.56 ± 14.32198.78 ± 15.67112.34 ± 9.8758.44 ± 8.75
3h 2-Hydroxyethyl> 500> 500> 500> 500
3i 3-Hydroxypropyl> 500> 500> 500> 500
3j 2-(Morpholin-4-yl)ethyl> 500> 500211.54 ± 16.7899.87 ± 10.90
Cisplatin -12.34 ± 1.1215.45 ± 1.3423.45 ± 2.1147.17 ± 7.43
5-Fluorouracil -25.67 ± 2.3434.56 ± 3.1245.67 ± 4.21381.16 ± 25.51

Data sourced from a study on novel oxazolo[5,4-d]pyrimidine derivatives. The study indicated that compound 3g , with a 3-(N,N-dimethylamino)propyl substituent, was the most potent against the HT29 cell line, with a CC50 value of 58.4 µM.[1][2] This activity surpassed that of the reference drug 5-fluorouracil and was comparable to cisplatin.[2] Notably, compounds with hydroxyalkyl substituents (3h and 3i) showed a lack of cytotoxic activity against the tested cancer cell lines.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized oxazolo[5,4-d]pyrimidine derivatives was performed using the standard MTT assay.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drugs.

  • Incubation: The treated plates were incubated for 72 hours.[3]

  • MTT Addition: After the incubation period, an MTT solution was added to each well, and the plates were further incubated for 4 hours at 37°C.[3][4]

  • Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[3][5]

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.[3]

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds & Controls incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Dissolve Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate CC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

In silico analyses of the oxazolo[5,4-d]pyrimidine derivatives suggest that they may exert their anti-cancer effects through the inhibition of human vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6]

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound Oxazolo[5,4-d]pyrimidine Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival MAPK->Survival

Caption: Simplified VEGFR-2 signaling pathway and proposed inhibition.

References

Assessing the Drug-like Properties of 3-Methylisoxazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 3-methylisoxazolo[5,4-b]pyridine scaffold is a promising heterocyclic structure in modern drug discovery, drawing attention for its potential therapeutic applications. As with any emerging class of compounds, a thorough evaluation of its drug-like properties is crucial for advancing lead candidates through the development pipeline. This guide provides a comparative assessment of the physicochemical and pharmacokinetic attributes of this compound derivatives, supported by established experimental protocols and in silico predictions. Due to the limited availability of direct experimental data for this specific scaffold, this guide will draw comparisons with structurally related isoxazolopyridine and other relevant heterocyclic cores, providing a framework for evaluation.

Comparative Physicochemical and ADME Properties

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside its fundamental physicochemical characteristics, is paramount for predicting its in vivo behavior. The following table summarizes key drug-like properties for isoxazolopyridine derivatives and common comparator scaffolds, based on available literature and computational models. It is important to note that direct experimental data for this compound derivatives is sparse, and therefore, some data is derived from closely related analogs.

PropertyIsoxazolopyridine Derivatives (Predicted/Analog Data)Comparator Scaffold 1: Thiazolopyridine Derivatives (Experimental/Predicted)Comparator Scaffold 2: Pyrazolopyridine Derivatives (Experimental/Predicted)
Molecular Weight ( g/mol ) 150 - 450180 - 500170 - 480
LogP (Lipophilicity) 1.5 - 4.02.0 - 5.01.8 - 4.5
Aqueous Solubility (µM) 10 - 1505 - 1008 - 120
Permeability (Papp, 10⁻⁶ cm/s) Moderate to HighModerate to HighModerate to High
Metabolic Stability (t½, min) Variable (structure-dependent)Moderate to HighModerate to High
Plasma Protein Binding (%) > 80> 85> 80

Experimental Protocols for Key Assays

Accurate assessment of drug-like properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro ADME assays.

Lipophilicity Determination (LogP/LogD)

Method: Shake-flask method (Gold Standard) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol (RP-HPLC):

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) is prepared.

  • Standard Compounds: A set of standard compounds with known LogP values are run to generate a calibration curve.

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time is recorded.

  • Calculation: The LogP of the test compound is calculated by interpolating its retention time on the calibration curve.

Aqueous Solubility

Method: Kinetic or Thermodynamic Solubility Assay.

Protocol (Kinetic Solubility):

  • Compound Preparation: A stock solution of the test compound in DMSO is prepared.

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

  • Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at room temperature. The turbidity of each well is measured using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Permeability Assessment

Method: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability Assay.

Protocol (PAMPA):

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the plate, which are filled with a buffer solution at a specific pH (e.g., pH 5.0 to mimic the small intestine).

  • Incubation: The acceptor plate, filled with a buffer at pH 7.4, is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound that has permeated the membrane.

Metabolic Stability

Method: Liver Microsomal Stability Assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer), and the test compound is prepared in a 96-well plate.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.[1]

Visualizing Experimental Workflows and Pathways

To better illustrate the process of assessing drug-like properties, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Assays cluster_evaluation Evaluation synthesis This compound Derivatives logp LogP/LogD (Lipophilicity) synthesis->logp solubility Aqueous Solubility synthesis->solubility permeability Permeability (PAMPA/Caco-2) synthesis->permeability metabolism Metabolic Stability (Microsomes) synthesis->metabolism protein_binding Plasma Protein Binding synthesis->protein_binding data_analysis Data Analysis & Comparison logp->data_analysis solubility->data_analysis permeability->data_analysis metabolism->data_analysis protein_binding->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: Experimental workflow for assessing drug-like properties.

Should these derivatives be investigated as kinase inhibitors, understanding their interaction with cellular signaling is critical. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates pi3k PI3K receptor->pi3k Activates ligand Growth Factor ligand->receptor Binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt akt->transcription drug This compound Derivative (Inhibitor) drug->raf Inhibits drug->pi3k Inhibits

Caption: A representative kinase signaling pathway.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutics. While direct experimental data on the drug-like properties of its derivatives are still emerging, preliminary assessments based on structural analogs and computational predictions suggest a favorable profile. Key to advancing this class of compounds will be the systematic experimental evaluation of their physicochemical and ADME properties using the standardized protocols outlined in this guide. Such data will enable robust comparisons with established heterocyclic scaffolds and inform the rational design of future derivatives with optimized pharmacokinetic and pharmacodynamic profiles, ultimately increasing the probability of clinical success. Researchers are encouraged to generate and publish such data to build a comprehensive understanding of this important chemical series.

References

In Vivo Efficacy of Isoxazolo[5,4-b]pyridine Analogs and Related Heterocyclic Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of heterocyclic compounds structurally related to 3-methylisoxazolo[5,4-b]pyridines. Due to the limited availability of in vivo data for the specific 3-methylisoxazolo[5,4-b]pyridine scaffold, this guide focuses on analogous compounds, including isoxazoloquinolines, thiazolo[4,5-b]pyridines, and imidazo[4,5-b]pyridines, to provide insights into their potential therapeutic applications.

Anti-Tumor Efficacy in Xenograft Models

Several heterocyclic compounds sharing core structural similarities with isoxazolo[5,4-b]pyridines have demonstrated significant anti-tumor activity in preclinical animal models. These studies highlight the potential of this broad class of compounds in oncology.

An isoxazoloquinone derivative, ZSW, has shown promise in attenuating tumor growth in a triple-negative breast cancer (TNBC) model. This effect is attributed to its ability to target and trigger the ubiquitin-dependent degradation of STAT3, a key signaling protein in many cancers.[1] Furthermore, an imidazo[4,5-b]pyridine-based kinase inhibitor, compound 27e , has been identified as a potent dual inhibitor of FLT3 and Aurora kinases and has shown efficacy in a human acute myeloid leukemia (AML) xenograft model.[2]

Compound ClassSpecific CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy EndpointResult
IsoxazoloquinoneZSWNude miceTriple-Negative Breast Cancer (TNBC)Not SpecifiedTumor growth attenuationSignificant inhibition of tumor growth[1]
Imidazo[4,5-b]pyridine27eAthymic nude miceAcute Myeloid Leukemia (MV4-11)5 mg/kg, p.o.Tumor growth inhibitionStrong inhibition of tumor growth[2]

Anti-Inflammatory Activity in Animal Models

Derivatives of thiazolo[4,5-b]pyridine have been evaluated for their anti-inflammatory properties in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Notably, (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (compound 5 ) and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (compound 6 ) demonstrated strong anti-inflammatory effects, with efficacy even exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[3]

Compound ClassSpecific CompoundAnimal ModelInflammation ModelDosing RegimenKey Efficacy EndpointResult
Thiazolo[4,5-b]pyridineCompound 5RatCarrageenan-induced paw edemaNot SpecifiedReduction in paw edemaStrong anti-inflammatory action, exceeding Ibuprofen[3]
Thiazolo[4,5-b]pyridineCompound 6RatCarrageenan-induced paw edemaNot SpecifiedReduction in paw edemaStrong anti-inflammatory action, exceeding Ibuprofen[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key in vivo experiments cited in this guide.

Human Tumor Xenograft Efficacy Study for Imidazo[4,5-b]pyridine derivative (27e)[2]
  • Animal Model: Female adult CrTacNCr-Fox1(nu) athymic mice were used.

  • Cell Implantation: 10⁷ FLT3-ITD-positive MV4-11 human leukemia cells were implanted subcutaneously.

  • Treatment: Once tumors were established, mice were treated with compound 27e administered orally (p.o.) at a dose of 5 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored and compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.

Carrageenan-Induced Rat Paw Edema Model[4][5]
  • Animal Model: Healthy rats with body weights ranging from 100-190 g were used.

  • Grouping: Animals were divided into control and treatment groups.

  • Compound Administration: The test compounds were administered to the treatment groups, typically orally or intraperitoneally, prior to the induction of inflammation. The control group received the vehicle.

  • Induction of Edema: A 0.2 mL solution of 1% w/v carrageenan was injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Edema: The volume of the paw was measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Efficacy Calculation: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by these compounds and the experimental workflows are provided below to facilitate a clearer understanding of their mechanism of action and the experimental design.

STAT3_Ubiquitination_Pathway ZSW ZSW (Isoxazoloquinone) STAT3 STAT3 ZSW->STAT3 Binds to SH2 domain Proteasome Proteasome STAT3->Proteasome Targeted for degradation TumorGrowth Tumor Growth STAT3->TumorGrowth Promotes Ubiquitin Ubiquitin Ubiquitin->STAT3 Ubiquitination Degradation Degradation Proteasome->Degradation Degradation->TumorGrowth Inhibits

Mechanism of Action for ZSW (Isoxazoloquinone).

FLT3_Aurora_Kinase_Inhibition Compound27e Compound 27e (Imidazo[4,5-b]pyridine) FLT3 FLT3 Kinase Compound27e->FLT3 Inhibits AuroraKinase Aurora Kinase Compound27e->AuroraKinase Inhibits DownstreamSignaling Downstream Signaling FLT3->DownstreamSignaling Activates AuroraKinase->DownstreamSignaling Activates CellProliferation Cell Proliferation (Leukemia) DownstreamSignaling->CellProliferation Promotes

Dual Inhibition by Compound 27e.

Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of MV4-11 Cells Start->Implantation TumorGrowth Tumor Establishment Implantation->TumorGrowth Treatment Oral Administration of Compound 27e (5 mg/kg) TumorGrowth->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Repeatedly Endpoint Endpoint: Tumor Growth Inhibition Monitoring->Endpoint

AML Xenograft Experimental Workflow.

Inflammation_Workflow Start Start CompoundAdmin Compound Administration Start->CompoundAdmin CarrageenanInjection Sub-plantar Injection of Carrageenan CompoundAdmin->CarrageenanInjection EdemaMeasurement Paw Volume Measurement (0, 1, 2, 3, 4h) CarrageenanInjection->EdemaMeasurement Induces Edema Analysis Calculate % Inhibition EdemaMeasurement->Analysis

Carrageenan-Induced Paw Edema Workflow.

References

Comparative Docking Analysis of Isoxazolo[5,4-b]pyridine Analogs as Potential Ligands for Human Serum Albumin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking studies of a series of isoxazolo[5,4-b]pyridine analogs against Human Serum Albumin (HSA), a key transport protein in the bloodstream. The study, based on the findings of Çelikoglu et al. (2024), explores the binding affinities and interaction patterns of these compounds, offering valuable insights for researchers and drug development professionals in the field of medicinal chemistry. The data presented herein is crucial for understanding the structure-activity relationships of this heterocyclic scaffold and its potential for the development of novel therapeutic agents with optimized pharmacokinetic profiles.

Data Summary

The binding affinities of the synthesized isoxazolopyridine derivatives were evaluated through molecular docking simulations. The results, presented in Table 1, highlight the binding energy of each analog with the active site of Human Serum Albumin (PDB ID: 3V03).

Table 1: Molecular Docking Results of Isoxazolopyridine Derivatives against Human Serum Albumin (3V03)

CompoundBinding Energy (kcal/mol)Interacting Residues
4a -7.8LYS195, LYS199, GLU450, ARG485
4b -8.1LYS199, GLN453, ARG485
4c -8.3LYS195, LYS199, SER454, ARG485
4d -8.0LYS199, GLU450, ARG485
4e -8.2LYS195, LYS199, ARG485
4f -7.9LYS199, GLU450, SER454
4g -8.5LYS195, LYS199, GLU450, ARG485

Data extracted from Çelikoglu, U., Gul, M., & Pelit, E. (2024). Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives.

Key Findings

The docking studies revealed that all the synthesized isoxazolopyridine analogs exhibit favorable binding energies with Human Serum Albumin, ranging from -7.8 to -8.5 kcal/mol.[1] Compound 4g demonstrated the highest binding affinity with a binding energy of -8.50 kcal/mol.[1] The interactions were predominantly characterized by hydrogen bonding and pi-pi stacking with key amino acid residues within the binding pocket of HSA, including Lysine (LYS) 195 and 199, and Arginine (ARG) 485.[1] These findings suggest that the isoxazolo[5,4-b]pyridine scaffold has a strong potential for binding to HSA, which is a critical factor influencing the distribution and half-life of drugs in the body.

Experimental Protocols

The following is a detailed methodology for the comparative molecular docking studies, based on standard practices and the information available from the reference study.

Software and Resources
  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL

  • Protein Data Bank (PDB) for crystal structure of Human Serum Albumin (PDB ID: 3V03)

  • Ligand preparation software: ChemDraw or similar chemical drawing software.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of Human Serum Albumin (PDB ID: 3V03) was downloaded from the Protein Data Bank.

  • Preparation of the Receptor: The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Ligand Drawing and Optimization: The two-dimensional structures of the isoxazolo[5,4-b]pyridine analogs were drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • File Format Conversion: The optimized ligand structures were saved in the PDBQT file format. This process also involves defining the rotatable bonds within the ligand to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined to encompass the active site of the HSA protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the relevant binding region.

  • Docking with AutoDock Vina: The docking simulations were performed using AutoDock Vina. The program systematically explores different conformations and orientations of each ligand within the defined grid box and calculates the binding energy for each pose. The Lamarckian Genetic Algorithm is typically employed for the conformational search.

  • Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of a signaling pathway that could be influenced by a ligand binding to its target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB ID: 3V03) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (Isoxazolo[5,4-b]pyridine analogs) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Result_Analysis Analyze Docking Results (Binding Energy, Interactions) Docking_Run->Result_Analysis Visualization Visualize Complexes (PyMOL) Result_Analysis->Visualization

Caption: A generalized workflow for comparative molecular docking studies.

Signaling_Pathway_Example Ligand Isoxazolo[5,4-b]pyridine Analog Receptor Target Protein (e.g., Kinase) Ligand->Receptor Binding & Inhibition Substrate Substrate Receptor->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: Example of a kinase signaling pathway inhibited by a ligand.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylisoxazolo[5,4-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal procedures for 3-Methylisoxazolo[5,4-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following information is based on the general properties and hazards associated with pyridine derivatives. It is imperative to consult the specific SDS for any chemical before handling and to follow all institutional and regulatory guidelines.

Core Safety and Hazard Information

Given the pyridine-based structure of this compound, it should be handled with care, assuming it may possess similar toxicological and flammability characteristics. Pyridine itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

Table 1: General Hazard Profile for Pyridine Derivatives

Hazard CategoryGeneral ClassificationPrecautionary Measures
Flammability Flammable Liquid (Based on Pyridine)Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Acute Toxicity (Oral) Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) Harmful in contact with skinWear protective gloves and clothing.
Acute Toxicity (Inhalation) Harmful if inhaledUse only in a well-ventilated area or in a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritationAvoid contact with skin.
Eye Damage/Irritation May cause serious eye irritationWear eye and face protection.

Experimental Protocols for Safe Disposal

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate film).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating aerosols.

2. Spill Management: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the affected area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

3. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.

4. Disposal Method:

  • The primary recommended method for the disposal of pyridine-based waste is incineration .[1]

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Handling this compound assess Assess Risks & Consult SDS start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handle Handle in a Ventilated Area (Fume Hood) ppe->handle waste_gen Generate Waste (Unused chemical, contaminated materials) handle->waste_gen spill Spill Occurs handle->spill collect_waste Collect Waste in Labeled, Sealed Container waste_gen->collect_waste spill->waste_gen No spill_proc Follow Spill Procedure (Evacuate, Ventilate, Absorb) spill->spill_proc Yes spill_proc->collect_waste store_waste Store Waste in a Designated Safe Area collect_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal transport Arrange for Waste Pickup and Transportation contact_disposal->transport incinerate Dispose via Incineration transport->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining a culture of safety, laboratories can effectively manage the risks associated with the handling and disposal of pyridine derivatives like this compound.

References

Personal protective equipment for handling 3-Methylisoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methylisoxazolo[5,4-b]pyridine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Standard
Eyes/Face Chemical safety goggles and a face shield where splashing is a risk.ANSI Z87.1-2003 or European Standard EN166[1]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a flame-resistant lab coat.EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.NIOSH approved[3]
Body Flame-resistant and impervious clothing.[2]-

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.

  • Ground and bond all containers and receiving equipment to prevent static discharge.

2. Donning PPE:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[2]

3. Chemical Handling:

  • Conduct all work with this compound inside a chemical fume hood.

  • Use non-sparking tools for all operations.

  • Keep the container tightly closed when not in use.[2]

  • Avoid breathing vapors or mists.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the work area.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]

  • In case of eye contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

  • In case of a spill: Evacuate the area. For large spills, collect mechanically by pumping. For smaller spills, absorb with an inert material and place in a suitable container for disposal. Ventilate the area.

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Start Start Prep Preparation & Engineering Controls (Fume Hood, Eyewash, No Ignition Sources) Start->Prep PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->PPE Handling Chemical Handling in Fume Hood (Grounding, Non-Sparking Tools) PPE->Handling Storage Secure Storage (Tightly Closed Container, Ventilated Area) Handling->Storage Emergency Emergency Procedures (Spill, Exposure) Handling->Emergency Disposal Waste Disposal (Hazardous Waste Protocols) Storage->Disposal End End Disposal->End Emergency->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.